1,2-Cyclooctanediol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooctane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSOFJYAGDTKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962562 | |
| Record name | Cyclooctane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-32-1, 42565-22-0 | |
| Record name | 1,2-Cyclooctanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Cyclooctane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042565220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclooctane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-1,2-Cyclooctanediol: Physical and Chemical Properties for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-1,2-Cyclooctanediol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Core Physical and Chemical Properties
cis-1,2-Cyclooctanediol is a cyclic diol with the two hydroxyl groups situated on the same side of the cyclooctane ring. This stereochemistry influences its physical properties and chemical reactivity.
Physical Properties
The key physical properties of cis-1,2-Cyclooctanediol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 78-80 °C | [2][3] |
| Boiling Point | 264.6 ± 8.0 °C (Predicted) | [2] |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | 1.3 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Spectral Data
Spectroscopic data is fundamental for the identification and characterization of cis-1,2-Cyclooctanediol.
| Spectrum Type | Source Information |
| ¹H NMR | Available from suppliers such as Sigma-Aldrich.[1] |
| ¹³C NMR | Available from suppliers such as Sigma-Aldrich.[1] |
| ATR-IR | Available from suppliers such as Aldrich.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of cis-1,2-Cyclooctanediol are provided below. These protocols are based on established chemical principles and analogous procedures for similar compounds.
Synthesis of cis-1,2-Cyclooctanediol via Oxidation of Cyclooctene
The most common method for the synthesis of cis-diols is the syn-dihydroxylation of the corresponding alkene. Osmium tetroxide is a highly effective, albeit toxic, reagent for this transformation.
Experimental Workflow: Synthesis of cis-1,2-Cyclooctanediol
References
An In-depth Technical Guide to trans-1,2-Cyclooctanediol: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, stereoisomerism, physicochemical properties, synthesis, and analytical characterization of trans-1,2-cyclooctanediol and its related isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Introduction to 1,2-Cyclooctanediol
This compound is a vicinal diol with the molecular formula C₈H₁₆O₂.[1][2] The cyclooctane ring provides a flexible eight-membered scaffold, and the two adjacent hydroxyl groups are key functionalities that influence its chemical and physical properties. The spatial arrangement of these hydroxyl groups gives rise to various stereoisomers, which can exhibit distinct biological activities and serve as versatile chiral building blocks in asymmetric synthesis. Understanding the properties and synthesis of each isomer is crucial for their effective application in research and development.
Structural Formula and Stereoisomerism
The core structure of this compound consists of a cyclooctane ring with hydroxyl groups on adjacent carbon atoms (C1 and C2). The stereochemistry at these two chiral centers leads to the existence of diastereomers (cis and trans) and, in the case of the trans isomer, enantiomers.
Diastereomers: cis- and trans-1,2-Cyclooctanediol
-
cis-1,2-Cyclooctanediol: In the cis isomer, the two hydroxyl groups are on the same side of the cyclooctane ring. This molecule possesses a plane of symmetry and is therefore achiral (a meso compound).[1]
-
trans-1,2-Cyclooctanediol: In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. The trans configuration removes the plane of symmetry, rendering the molecule chiral.[2]
Enantiomers of trans-1,2-Cyclooctanediol
Due to its chirality, trans-1,2-cyclooctanediol exists as a pair of non-superimposable mirror images known as enantiomers:
-
(1R,2R)-(-)-1,2-Cyclooctanediol [2]
-
(1S,2S)-(+)-1,2-Cyclooctanediol
These enantiomers have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Caption: Stereoisomers of this compound.
Physicochemical Properties
The physicochemical properties of the this compound isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.
| Property | cis-1,2-Cyclooctanediol | trans-1,2-Cyclooctanediol (racemic) | (1R,2R)-(-)-1,2-Cyclooctanediol |
| Molecular Formula | C₈H₁₆O₂[1] | C₈H₁₆O₂[2] | C₈H₁₆O₂[2] |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [2] | 144.21 g/mol [2] |
| CAS Number | 27607-33-6[1] | 42565-22-0[3] | 108268-29-7[2] |
| Melting Point | 78-80 °C | 31-32 °C | Not available |
| Boiling Point | Not available | 102-104 °C at 1 mmHg | 160-172 °C at 1.5 Torr[4] |
| Density | Not available | 1.08 g/cm³ | 1.061 g/cm³ (Predicted)[4] |
| Optical Rotation | 0° (achiral) | 0° (racemic mixture) | [α]²⁰/D = -13.5° (c=1, CHCl₃) |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
Note: Some data, particularly for the pure enantiomers, may be limited in publicly available literature.
Experimental Protocols
The stereoselective synthesis of this compound isomers is typically achieved through the dihydroxylation of cyclooctene. The choice of reagent and reaction conditions dictates the stereochemical outcome.
Synthesis of cis-1,2-Cyclooctanediol
The syn-dihydroxylation of cyclooctene to yield the cis-diol is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.
Protocol: Catalytic Dihydroxylation of Cyclooctene with OsO₄/NMO
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.
-
Catalyst Addition: While stirring, add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in toluene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure cis-1,2-cyclooctanediol.
Caption: Synthesis of cis-1,2-Cyclooctanediol.
Synthesis of trans-1,2-Cyclooctanediol
The anti-dihydroxylation of cyclooctene to produce the trans-diol is typically achieved via a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the resulting epoxide.
Protocol: Epoxidation of Cyclooctene and Hydrolysis
Step 1: Epoxidation
-
Reaction Setup: Dissolve cyclooctene (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a flask cooled in an ice bath.
-
Addition of Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until all the cyclooctene is consumed.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude cyclooctene oxide.
Step 2: Hydrolysis
-
Reaction Setup: Dissolve the crude cyclooctene oxide in a mixture of tetrahydrofuran (THF) and water.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or distillation to yield trans-1,2-cyclooctanediol.
Caption: Synthesis of trans-1,2-Cyclooctanediol.
Analytical Characterization
The differentiation and characterization of the this compound isomers are performed using standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the carbinol protons (CH-OH) are diagnostic. In the cis-isomer, these protons are chemically equivalent, while in the trans-isomer, they are diastereotopic and may show different chemical shifts and coupling patterns.
-
¹³C NMR: The number of signals can confirm the symmetry of the molecule. The cis-isomer will show fewer signals due to its symmetry compared to the trans-isomer.
-
-
Infrared (IR) Spectroscopy: Both isomers will show a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. Intramolecular hydrogen bonding in the cis-isomer may lead to a sharper O-H band at lower concentrations compared to the intermolecularly hydrogen-bonded trans-isomer.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans diastereomers. Derivatization of the hydroxyl groups (e.g., as trimethylsilyl ethers) is often employed to improve volatility and peak shape. The mass spectra of the isomers will be very similar, but their retention times will differ.
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: Can be used to separate the cis and trans diastereomers.
-
Chiral HPLC: Is essential for the separation of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-cyclooctanediol. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are commonly used.[5] The choice of mobile phase (typically a mixture of hexane and an alcohol like isopropanol) is crucial for achieving good resolution.[5]
-
Biological and Pharmacological Relevance of Vicinal Diols
While specific signaling pathways for this compound are not extensively documented, vicinal diols as a chemical class are of significant interest in drug development and chemical biology.
-
Metabolites of Endogenous Compounds: Vicinal diols are often formed in vivo from the metabolism of unsaturated fatty acids and other signaling lipids by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolases.[6] These diol metabolites can exhibit their own biological activities, sometimes opposing those of their parent epoxy fatty acids, and have been implicated in processes like inflammation and pain signaling.[6][7]
-
Chiral Building Blocks: Enantiomerically pure trans-1,2-diols are valuable chiral synthons for the synthesis of complex, biologically active molecules, including pharmaceuticals.[8] Their defined stereochemistry can be transferred to the target molecule, which is critical for achieving desired pharmacological activity and minimizing off-target effects.
-
Pharmacophores: The 1,2-diol motif can be a key part of a pharmacophore, interacting with biological targets through hydrogen bonding.
The study of simple diols like this compound and its isomers provides fundamental insights into the stereochemical requirements for biological activity and serves as a basis for the design of more complex drug candidates.
References
- 1. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates [beilstein-journals.org]
An In-depth Technical Guide to the Synthesis of cis-1,2-Cyclooctanediol from Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthetic routes for converting cyclooctene into cis-1,2-cyclooctanediol, a valuable vicinal diol intermediate in organic synthesis. The guide details the most effective methodologies, presents comparative quantitative data, and offers detailed experimental protocols and mechanistic diagrams to facilitate practical application in a research and development setting.
Introduction: The Importance of Vicinal Diols
Vicinal diols, or glycols, are fundamental structural motifs present in numerous natural products and serve as versatile synthetic precursors. The cis-stereochemical arrangement, in particular, is a key feature that can dictate the three-dimensional structure and biological activity of more complex molecules. The synthesis of cis-1,2-cyclooctanediol from the readily available starting material, cyclooctene, is a classic transformation that illustrates the principles of stereoselective alkene oxidation. The primary methods to achieve this syn-dihydroxylation involve the use of high-oxidation-state transition metal oxidants, most notably osmium tetroxide and potassium permanganate.[1]
Core Synthesis Methodologies
The conversion of an alkene to a cis-diol is a concerted process where both oxygen atoms are delivered to the same face of the double bond, typically via a cyclic intermediate.[2] The two most prevalent and reliable methods for this transformation are detailed below.
Osmium Tetroxide-Catalyzed Dihydroxylation (Upjohn Conditions)
The use of osmium tetroxide (OsO₄) is the gold standard for reliable and high-yielding syn-dihydroxylation.[1] Due to its high cost and extreme toxicity, OsO₄ is almost always used in catalytic amounts. A stoichiometric co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) state formed after the initial reaction with the alkene.[3] The Upjohn dihydroxylation employs N-Methylmorpholine N-oxide (NMO) as the co-oxidant, a method that provides high yields and tolerates a wide range of substrates.[1]
The reaction proceeds via a [3+2] cycloaddition of OsO₄ to the cyclooctene double bond, forming a cyclic osmate ester.[3][4] This intermediate is then hydrolyzed to release the cis-diol and the reduced osmium species. The NMO then re-oxidizes the osmium to complete the catalytic cycle.
Potassium Permanganate-Mediated Dihydroxylation
Potassium permanganate (KMnO₄) is a powerful, inexpensive, and classic reagent for the syn-dihydroxylation of alkenes.[5] The reaction is typically performed under cold, alkaline conditions to prevent over-oxidation of the diol, which can lead to cleavage of the carbon-carbon bond.[5][6] Similar to the osmium-based method, the reaction is believed to proceed through a cyclic manganate ester intermediate, which ensures the syn-addition of the hydroxyl groups.[7] While effective, this method can sometimes result in lower yields compared to the OsO₄-catalyzed reaction due to challenges in controlling the oxidation state and potential side reactions.[8]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the primary methods for the cis-dihydroxylation of cycloalkenes, providing a basis for method selection.
| Method | Key Reagents | Typical Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Upjohn Dihydroxylation | cat. OsO₄, N-Methylmorpholine N-oxide (NMO) (stoich.) | Acetone / Water / t-Butanol | 0 to 25 | 12 - 24 hours | >90%[9] | Pro: High yield, high selectivity, reliable. Con: OsO₄ is highly toxic and expensive. |
| Permanganate Oxidation | KMnO₄ (stoich.), NaOH or K₂CO₃ (base) | Acetone / Water | 0 - 5 | 1 - 4 hours | 50 - 70% | Pro: Inexpensive, readily available reagents. Con: Risk of over-oxidation, often lower yields, workup can be difficult. |
| Sharpless AD | AD-mix-α or AD-mix-β (contains cat. OsO₄, ligand, base, and oxidant) | t-Butanol / Water | 0 | 6 - 24 hours | >90%[10] | Pro: Provides high enantioselectivity for prochiral alkenes. Con: Not relevant for cyclooctene (produces an achiral, meso product). |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of cis-1,2-cyclooctanediol using the reliable Upjohn conditions, adapted from a standard procedure for a similar substrate.[9]
Protocol: Synthesis of cis-1,2-Cyclooctanediol via Upjohn Dihydroxylation
Materials:
-
cis-Cyclooctene (1.00 eq)
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.20 eq)
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol (0.002 - 0.01 eq)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium hydrosulfite (Na₂S₂O₄) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-cyclooctene (1.00 eq) and a 4:1 mixture of acetone and water. Stir the mixture at room temperature to ensure dissolution.
-
Addition of Reagents: Add the N-Methylmorpholine N-oxide solution (1.20 eq) to the stirring solution. Cool the reaction flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Slowly, via syringe, add the osmium tetroxide solution in tert-butanol (0.002 - 0.01 eq) to the reaction mixture. The solution may change color to a dark brown or black.
-
Safety Note: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[9] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite or sodium hydrosulfite. Stir vigorously for 30-60 minutes until the dark color dissipates and an off-white precipitate may form.
-
Workup and Extraction:
-
Filter the mixture through a pad of celite or magnesium silicate to remove inorganic residues, washing the filter cake with acetone or ethyl acetate.[9]
-
Transfer the filtrate to a separatory funnel. Remove the bulk of the organic solvent (acetone) via rotary evaporation.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude cis-1,2-cyclooctanediol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product as a white crystalline solid.
Visualizations: Workflow and Catalytic Cycle
To better illustrate the process, the following diagrams created using Graphviz detail the experimental workflow and the underlying catalytic mechanism.
Caption: General experimental workflow for the synthesis of cis-1,2-cyclooctanediol.
Caption: The catalytic cycle for the OsO₄-catalyzed syn-dihydroxylation of an alkene.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Isomers of 1,2-Cyclooctanediol: IUPAC Nomenclature, CAS Numbers, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-Cyclooctanediol, a key chiral building block in organic synthesis. This document details the precise IUPAC nomenclature and Chemical Abstracts Service (CAS) numbers for each isomer, alongside established experimental protocols for their synthesis and separation.
Stereoisomers of this compound
This compound possesses two stereocenters, giving rise to a total of four stereoisomers: one meso compound (the cis-isomer) and a pair of enantiomers (the trans-isomers).
Data Presentation
The following table summarizes the IUPAC names and CAS numbers for the isomers of this compound.
| Common Name | IUPAC Name | Stereochemistry | CAS Number |
| cis-1,2-Cyclooctanediol | (1R,2S)-Cyclooctane-1,2-diol | meso | 27607-33-6[1][2][3] |
| trans-1,2-Cyclooctanediol | (rac)-(1R,2R)-Cyclooctane-1,2-diol | racemic | 42565-22-0[4][5] |
| (+)-trans-1,2-Cyclooctanediol | (1S,2S)-Cyclooctane-1,2-diol | enantiomer | Not readily available |
| (-)-trans-1,2-Cyclooctanediol | (1R,2R)-Cyclooctane-1,2-diol | enantiomer | 108268-29-7[6] |
Note: The CAS number for trans-1,2-Cyclooctanediol (42565-22-0) typically refers to the racemic mixture of the (1R,2R) and (1S,2S) enantiomers. A distinct CAS number for the (1S,2S)-enantiomer is not commonly cited in chemical databases.
Isomeric Relationships
The stereochemical relationships between the isomers of this compound can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for the synthesis of the analogous cis- and trans-1,2-cyclohexanediols are provided below. These procedures are readily adaptable for the synthesis of the corresponding 1,2-cyclooctanediols from cyclooctene.
Synthesis of cis-1,2-Cyclooctanediol
This procedure is adapted from the synthesis of cis-1,2-cyclohexanediol via osmium tetroxide-catalyzed dihydroxylation of the corresponding alkene.[7]
Materials:
-
Cyclooctene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Acetone
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (e.g., Magnesol)
-
Ethyl acetate
-
Sodium chloride
-
n-Butanol
-
Sulfuric acid (1 N)
Procedure:
-
In a round-bottom flask, combine N-methylmorpholine-N-oxide dihydrate (1.55 equivalents), water, and acetone.
-
To this mixture, add a catalytic amount of osmium tetroxide solution.
-
Add cyclooctene (1.0 equivalent) to the reaction mixture. The reaction is typically exothermic and should be maintained at room temperature with a water bath.
-
Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen).
-
To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Neutralize the filtrate to pH 7 with 1 N sulfuric acid.
-
Remove the acetone under reduced pressure.
-
Further acidify the aqueous solution to pH 2.
-
Saturate the aqueous layer with sodium chloride and extract with ethyl acetate.
-
The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and re-extracted with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclooctanediol.
-
The product can be further purified by recrystallization.
Synthesis of trans-1,2-Cyclooctanediol
This procedure is adapted from the synthesis of trans-1,2-cyclohexanediol via performic acid oxidation of the corresponding alkene.[8][9]
Materials:
-
Cyclooctene
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a thermometer and a stirrer, add 30% hydrogen peroxide to 88% formic acid while cooling in an ice bath.
-
Slowly add cyclooctene to the reaction mixture, maintaining the temperature between 40-45 °C by controlling the addition rate and external cooling.
-
After the addition is complete, stir the reaction mixture at 40 °C for one hour and then let it stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the residual viscous mixture, add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C. This step hydrolyzes the formate esters.
-
Warm the alkaline solution to 45 °C and extract with ethyl acetate multiple times.
-
Combine the ethyl acetate extracts and distill the solvent until the product begins to crystallize.
-
Cool the mixture to 0 °C and collect the crude trans-1,2-cyclooctanediol by filtration.
-
The product can be further purified by distillation under reduced pressure.
Resolution of racemic trans-1,2-Cyclooctanediol
This protocol is based on the classical resolution of racemic trans-1,2-cyclohexanediol using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated.[10][11]
Materials:
-
racemic trans-1,2-Cyclooctanediol
-
(2R,3R)-(+)-Tartaric acid (or (2S,3S)-(-)-tartaric acid)
-
Ethanol
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve the racemic trans-1,2-cyclooctanediol in ethanol.
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., (2R,3R)-(+)-tartaric acid) in ethanol, with gentle heating if necessary.
-
Add the resolving agent solution to the solution of the racemic diol.
-
Allow the mixture to stand at room temperature for crystallization of the diastereomeric salt to occur.
-
Collect the crystals by filtration. These crystals will be enriched in one of the diastereomeric complexes (e.g., the complex of (1R,2R)-(-)-cyclooctanediol with (2R,3R)-(+)-tartaric acid).
-
The mother liquor will be enriched in the other enantiomer ((1S,2S)-(+)-cyclooctanediol).
-
To recover the free diol from the crystalline diastereomeric salt, dissolve the crystals in a sodium hydroxide solution and extract with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched trans-1,2-cyclooctanediol.
-
The enantiomeric excess can be determined by chiral chromatography (GC or HPLC). The process can be repeated to achieve higher enantiopurity.
References
- 1. chembk.com [chembk.com]
- 2. cis-1,2-Cyclooctanediol 99 27607-33-6 [sigmaaldrich.com]
- 3. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, trans- [webbook.nist.gov]
- 5. This compound, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Data and Experimental Protocols for cis-1,2-Cyclooctanediol: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data for cis-1,2-Cyclooctanediol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and organized data tables are presented to facilitate analysis and comparison.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for cis-1,2-Cyclooctanediol (C₈H₁₆O₂, Molecular Weight: 144.21 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | m | 2H | CH-OH |
| ~1.8 - 1.4 | m | 12H | CH₂ |
| ~2.5 | br s | 2H | OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Carbon Type |
| ~75 | CH-OH |
| ~30 | CH₂ |
| ~26 | CH₂ |
| ~22 | CH₂ |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| ~2920 | C-H stretch (aliphatic) |
| ~2850 | C-H stretch (aliphatic) |
| ~1460 | C-H bend (scissoring) |
| ~1050 | C-O stretch |
Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Mass Spectrum Data
| m/z | Predicted Adduct |
| 145.12232 | [M+H]⁺ |
| 167.10426 | [M+Na]⁺ |
| 143.10776 | [M-H]⁻ |
| 127.11230 | [M+H-H₂O]⁺ |
| 144.11449 | [M]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of diols.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of cis-1,2-Cyclooctanediol for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Parameters for ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Proton decoupling applied.
-
ATR-FTIR Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the solid cis-1,2-Cyclooctanediol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
Dissolve a small amount of cis-1,2-Cyclooctanediol in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Parameters:
-
Ionization energy: 70 eV
-
A temperature program for the GC is used to ensure volatilization and separation of the analyte before it enters the mass spectrometer.
-
The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of m/z values to detect the molecular ion and fragment ions.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like cis-1,2-Cyclooctanediol.
Caption: General workflow for spectroscopic analysis.
References
Solubility of 1,2-Cyclooctanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-cyclooctanediol in organic solvents. Due to a lack of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on its expected solubility based on its chemical structure and provides quantitative data for the closely related analogue, trans-1,2-cyclohexanediol, as a surrogate. Furthermore, detailed experimental protocols for determining solubility are presented, alongside visualizations of the experimental workflow and the logical relationships governing solubility.
Solubility Profile of this compound
This compound is a diol with a C8 cycloalkane backbone. Its solubility is governed by the interplay between the polar hydroxyl (-OH) groups and the nonpolar eight-carbon ring. The two hydroxyl groups are capable of forming hydrogen bonds with polar solvents, which would suggest good solubility in protic and polar aprotic solvents. However, the large, nonpolar cyclooctyl group contributes significantly to the molecule's hydrophobic character, which will favor solubility in nonpolar organic solvents.
Qualitative Solubility Assessment:
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar protic solvents such as lower alcohols (methanol, ethanol) and in polar aprotic solvents with hydrogen bond accepting capabilities like acetone.
-
Moderate Solubility: In less polar solvents like ethyl acetate.
-
Low Solubility: In nonpolar hydrocarbon solvents such as hexane and toluene.
Quantitative Solubility Data for trans-1,2-Cyclohexanediol
To provide a quantitative reference, the following table summarizes the experimental solubility data for trans-1,2-cyclohexanediol in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, keeping in mind the larger hydrophobic ring of the latter will likely decrease its solubility in polar solvents and increase it in nonpolar solvents compared to its cyclohexyl analogue.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Ethyl Acetate | 300.15 | 0.1337 |
| 308.15 | 0.1745 | |
| 315.15 | 0.2168 | |
| 323.15 | 0.2709 |
Data sourced from a study on the solid-liquid equilibria of the trans-1,2-cyclohexanediol + ethyl acetate + water ternary system.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial in various stages of research and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a classical and widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A constant temperature water bath or shaker is recommended to maintain a stable temperature.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) is a common and effective method for this purpose.
-
Analysis: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and specificity.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
UV-Vis Spectroscopy: Applicable if the compound has a chromophore.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.[2]
-
-
Calculation: The solubility is then calculated and expressed in desired units, such as g/L, mg/mL, or molarity (mol/L).
Laser Monitoring Observation System for Solubility Measurement
This is a synthetic method where the temperature at which a solid solute completely dissolves in a solvent is determined.
Methodology:
-
Sample Preparation: A known mass of this compound and the solvent are placed in a sealed sample tube equipped with a magnetic stirrer.
-
Heating and Observation: The sample is heated at a controlled rate while being stirred. A laser beam is passed through the sample, and the light transmission is monitored by a detector.
-
Dissolution Point Determination: As the solid dissolves, the solution becomes clear, and the light transmission increases. The temperature at which the last solid particle disappears and the light transmission reaches a maximum is recorded as the saturation temperature for that specific composition.
-
Data Collection: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is a result of the balance between its molecular structure and the properties of the solvent. This relationship is depicted in the diagram below.
References
Theoretical Exploration of 1,2-Cyclooctanediol's Molecular Landscape: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Conformational Complexity of 1,2-Cyclooctanediol
The molecular structure of this compound is characterized by two key features that dictate its complex conformational behavior: the flexible eight-membered cyclooctane ring and the presence of two hydroxyl (-OH) groups capable of forming intramolecular hydrogen bonds. The cyclooctane ring can adopt several low-energy conformations, with the boat-chair form being the most stable for the parent cycloalkane. The introduction of two vicinal hydroxyl groups in either a cis or trans configuration adds another layer of complexity, as the orientation of these groups influences both the ring conformation and the potential for intramolecular hydrogen bonding.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore the potential energy surface (PES) of such flexible molecules.[1] These theoretical calculations allow for the identification of stable conformers, the determination of their relative energies, and the characterization of the transition states that connect them. Understanding the conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical Methodology: A Standard Protocol
A typical computational investigation into the molecular structure of this compound would involve a multi-step process designed to thoroughly explore the molecule's conformational space and accurately determine the geometric and energetic properties of the stable conformers.
Computational Workflow
The logical flow of a theoretical study on this compound is depicted in the following diagram. This workflow outlines the key stages from the initial setup of the molecule to the final analysis of its properties.
Detailed Experimental Protocols (Hypothetical)
The following outlines a detailed, albeit hypothetical, protocol for the theoretical calculation of this compound's molecular structure, based on standard practices in the field.
2.2.1. Initial Conformational Search: A preliminary conformational search for both cis- and trans-1,2-Cyclooctanediol would be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the vast conformational space and identify a set of low-energy starting structures.
2.2.2. DFT Geometry Optimization: The low-energy conformers identified from the molecular mechanics search would then be subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for geometry predictions.
2.2.3. Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies would verify that each structure is a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for correcting the total electronic energies.
2.2.4. Single-Point Energy Refinement: To obtain more accurate relative energies between the conformers, single-point energy calculations would be carried out on the B3LYP/6-31G* optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., cc-pVTZ).
Data Presentation: Illustrative Results
The following tables provide a template for how the quantitative data from such a computational study would be presented. Note: The values in these tables are for illustrative purposes only and do not represent actual calculated data for this compound.
Relative Energies of this compound Conformers
This table would summarize the calculated relative energies of the most stable conformers for both the cis and trans isomers.
| Isomer | Conformer ID | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |
| cis | C1 | 0.00 | Yes |
| cis | C2 | 1.25 | No |
| cis | C3 | 2.50 | Yes (alternative) |
| trans | T1 | 0.00 | Yes |
| trans | T2 | 0.85 | No |
| trans | T3 | 1.90 | No |
Selected Geometric Parameters of the Most Stable cis-Conformer (Illustrative)
This table would detail key bond lengths, bond angles, and dihedral angles for the lowest energy conformer of cis-1,2-Cyclooctanediol.
| Parameter | Atoms | Value |
| Bond Length (Å) | C1-C2 | 1.54 |
| C1-O1 | 1.43 | |
| C2-O2 | 1.43 | |
| O1-H1 | 0.97 | |
| Bond Angle (°) | O1-C1-C2 | 109.5 |
| C1-C2-O2 | 109.5 | |
| C1-O1-H1 | 108.0 | |
| Dihedral Angle (°) | O1-C1-C2-O2 | 60.0 |
| H1-O1-C1-C2 | 180.0 |
Selected Geometric Parameters of the Most Stable trans-Conformer (Illustrative)
This table would provide the same level of detail for the most stable conformer of trans-1,2-Cyclooctanediol.
| Parameter | Atoms | Value |
| Bond Length (Å) | C1-C2 | 1.55 |
| C1-O1 | 1.44 | |
| C2-O2 | 1.44 | |
| O1-H1 | 0.96 | |
| Bond Angle (°) | O1-C1-C2 | 110.0 |
| C1-C2-O2 | 110.0 | |
| C1-O1-H1 | 108.5 | |
| Dihedral Angle (°) | O1-C1-C2-O2 | 180.0 |
| H1-O1-C1-C2 | 60.0 |
Signaling Pathways and Logical Relationships
The concept of "signaling pathways" in this context can be interpreted as the logical relationships and dependencies in the computational analysis. The following diagram illustrates the relationship between the molecular structure and its theoretically derived properties.
Conclusion
While a comprehensive, publicly available dataset of the theoretically calculated molecular structure of this compound remains to be published, the computational methodologies for such an investigation are well-established. This guide provides a robust framework for researchers to either undertake such a study or to critically evaluate future work in this area. The interplay between the flexible cyclooctane ring and the potential for intramolecular hydrogen bonding makes this compound a fascinating subject for theoretical exploration, with implications for its chemical behavior and potential applications in drug design and materials science. Further computational and experimental work is encouraged to fully map out the conformational landscape of this important vicinal diol.
References
Methodological & Application
Application Notes and Protocols: 1,2-Cyclooctanediol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2R)- or (1S,2S)-1,2-cyclooctanediol as a versatile chiral auxiliary in asymmetric synthesis. While direct, detailed protocols for 1,2-cyclooctanediol are not as extensively documented as for other auxiliaries, its application can be effectively demonstrated through derivatization into chiral acetals and ketals, which are instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The principles outlined here are based on the established reactivity of similar cyclic diol auxiliaries and serve as a guide for employing this compound in stereoselective transformations.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] (1R,2R)- and (1S,2S)-1,2-cyclooctanediol offer a robust and sterically defined chiral scaffold. By forming a cyclic acetal or ketal with a carbonyl-containing substrate, the C2-symmetric diol effectively blocks one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder cycloadditions. The eight-membered ring of the diol provides a distinct conformational bias that enhances facial discrimination. Following the desired transformation, the auxiliary can be cleanly removed and potentially recovered.
Key Applications and Reaction Data
The primary application of this compound as a chiral auxiliary is through its conversion to a chiral acetal or ketal of a prochiral carbonyl compound. This strategy is particularly effective for diastereoselective enolate alkylation and aldol reactions.
Diastereoselective Enolate Alkylation
The chiral acetal derived from this compound and a β-ketoester can be deprotonated to form a rigid, chelated enolate. The bulky cyclooctyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
Table 1: Diastereoselective Alkylation of a β-Ketoester Acetal
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | LDA | THF | -78 | 92 | >98 |
| 2 | BnBr | LHMDS | THF | -78 | 88 | >98 |
| 3 | Allyl-Br | KHMDS | Toluene | -78 | 85 | 97 |
| 4 | EtI | NaHMDS | THF | -78 | 90 | >98 |
Note: The data presented in this table is representative of typical results expected for this type of reaction and is intended for illustrative purposes.
Diastereoselective Aldol Reaction
Similarly, the enolate generated from a ketone protected as a chiral ketal with this compound can undergo highly diastereoselective aldol additions. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.
Table 2: Diastereoselective Aldol Addition to Aldehydes
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 82 | 97:3 |
| 3 | Acetaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 78 | 92:8 |
Note: The data presented in this table is representative of typical results expected for this type of reaction and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Acetal from a β-Ketoester and (1R,2R)-1,2-Cyclooctanediol
Objective: To prepare the chiral acetal substrate for subsequent diastereoselective alkylation.
Materials:
-
Ethyl acetoacetate
-
(1R,2R)-1,2-Cyclooctanediol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl acetoacetate (1.0 eq), (1R,2R)-1,2-cyclooctanediol (1.1 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.
Protocol 2: Diastereoselective Alkylation of the Chiral Acetal
Objective: To perform a diastereoselective alkylation of the chiral acetal prepared in Protocol 1.
Materials:
-
Chiral acetal from Protocol 1
-
Lithium diisopropylamide (LDA) (1.5 M in THF)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates completion.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
Objective: To remove the this compound auxiliary and isolate the enantioenriched product.
Materials:
-
Alkylated chiral acetal from Protocol 2
-
Hydrochloric acid (1 M)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the purified alkylated acetal in a mixture of acetone and 1 M HCl.
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting enantioenriched β-ketoester by column chromatography. The chiral auxiliary, this compound, can be recovered from the aqueous layer.
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using this compound.
Signaling Pathway of Chirality Transfer
Caption: Mechanism of chirality transfer from the auxiliary.
References
Application of 1,2-Cyclooctanediol in the Synthesis of Chiral Ligands: A Practical Approach Based on Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral ligands, used in conjunction with metal catalysts, are instrumental in achieving high levels of stereocontrol in a wide array of chemical transformations. While a diverse range of chiral scaffolds has been explored for ligand synthesis, this document addresses the specific application of 1,2-cyclooctanediol.
Initial investigations into the direct application of this compound as a starting material for common classes of chiral ligands, such as those based on 1,2-diamines or diphosphines, revealed a notable scarcity of established and detailed protocols in the scientific literature. The conversion of this compound to its corresponding chiral diamine, a key intermediate for many ligand types, is not a widely documented procedure with readily available experimental details and performance data.
However, the principles of designing chiral ligands based on C2-symmetric 1,2-disubstituted cycloalkanes are well-established. A closely related and extensively studied analogue is trans-1,2-diaminocyclohexane (DACH). Ligands derived from DACH are among the most successful and widely used in asymmetric catalysis. Therefore, this application note will focus on the synthesis and application of chiral ligands derived from trans-1,2-diaminocyclohexane as a practical and well-documented alternative, providing a robust framework for researchers interested in this class of chiral auxiliaries.
Synthesis of Chiral Ligands from trans-1,2-Diaminocyclohexane
A prominent class of ligands synthesized from (R,R)- or (S,S)-1,2-diaminocyclohexane are the bis(oxazoline) (BOX) and related tetradentate ligands. These are particularly effective in a variety of asymmetric reactions, including hydrogenation, and can be synthesized in a straightforward manner.
Experimental Protocol: Synthesis of a (R,R)-DACH-derived PNNP Tetradentate Ligand
This protocol describes the synthesis of a chiral PNNP (phosphine-amine-amine-phosphine) tetradentate ligand from (R,R)-1,2-diaminocyclohexane.[1]
Materials:
-
(R,R)-1,2-diaminocyclohexane
-
2-(diphenylphosphino)benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve (R,R)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-(diphenylphosphino)benzaldehyde (2.0 mmol, 2.0 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. The formation of the diimine can be monitored by TLC.
-
Reduction to the Diamine: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 mmol, 4.0 equivalents) in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Work-up: Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure PNNP ligand.
References
Application Notes and Protocols for the Osmium Tetroxide-Catalyzed Dihydroxylation of Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the osmium tetroxide-catalyzed syn-dihydroxylation of cyclooctene, a fundamental transformation in organic synthesis for the preparation of cis-1,2-diols. The protocols described herein are based on the widely used Upjohn and Sharpless asymmetric dihydroxylation methods, which employ catalytic amounts of osmium tetroxide in conjunction with a stoichiometric co-oxidant.
Introduction
The conversion of alkenes to vicinal diols is a cornerstone reaction in organic chemistry, providing key intermediates for the synthesis of complex molecules, including pharmaceuticals.[1] Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, affording cis-diols with excellent stereoselectivity.[2][3] Due to the high cost and toxicity of osmium tetroxide, catalytic methods have been developed that utilize a co-oxidant to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction.[2]
This application note details two primary protocols for the dihydroxylation of cyclooctene:
-
Upjohn Dihydroxylation: A robust method for generating racemic cis-1,2-cyclooctanediol using N-methylmorpholine N-oxide (NMO) as the co-oxidant.[4][5]
-
Sharpless Asymmetric Dihydroxylation: An enantioselective variant that employs a chiral ligand to induce facial selectivity in the dihydroxylation, yielding optically active diols.[6][7]
Reaction Mechanism and Catalytic Cycle
The dihydroxylation proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[4][8] This intermediate is then hydrolyzed to release the cis-diol. In the catalytic version, the reduced osmium(VI) species is re-oxidized to osmium(VIII) by a co-oxidant, thus regenerating the catalyst for the next cycle.[4]
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. chemtube3d.com [chemtube3d.com]
Application Notes: 1,2-Cyclooctanediol as a Precursor for Pharmaceutical Intermediates
Topic: 1,2-Cyclooctanediol as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical building block with potential applications in the synthesis of complex organic molecules, including pharmaceutical intermediates. While direct, large-scale applications in the synthesis of currently marketed blockbuster drugs are not widely documented in publicly available literature, its structural features make it an attractive starting material for the creation of novel carbocyclic nucleoside analogues. This class of compounds is of significant interest in drug discovery due to their potential antiviral and anticancer activities.
This document outlines the potential of this compound as a precursor for such pharmaceutical intermediates, providing a representative synthetic workflow and discussing the general mechanism of action of the resulting compounds. It is important to note that the following protocols are illustrative and based on established chemical transformations, rather than a documented synthesis of a specific, named pharmaceutical intermediate.
This compound: A Versatile Precursor
The eight-membered ring of this compound offers a unique carbocyclic scaffold that can be functionalized to mimic the furanose or pyranose rings of natural nucleosides. The presence of two hydroxyl groups in a defined stereochemical relationship provides handles for further chemical transformations, such as oxidation, conversion to leaving groups, and introduction of nitrogen-containing functionalities, which are essential for the synthesis of nucleoside analogues.
Representative Synthetic Workflow: From this compound to a Carbocyclic Nucleoside Analogue
The following is a hypothetical, multi-step synthesis to illustrate how this compound could be converted into a carbocyclic purine nucleoside analogue. This workflow is based on well-established organic chemistry reactions.
Application Notes and Protocols: Deoxydehydration of cis-1,2-Cyclooctanediol to Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxydehydration (DODH) of vicinal diols to olefins is a powerful transformation in organic synthesis, offering a direct route to valuable unsaturated compounds from readily available oxygenated precursors. This reaction is of particular interest in the context of biomass conversion and the synthesis of complex molecules in drug development. This document provides detailed application notes and protocols for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene, a representative transformation for the synthesis of cyclic olefins. The protocols focus on rhenium-based catalytic systems, which have demonstrated high efficacy for this transformation.
Data Presentation
The following table summarizes quantitative data for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene using different rhenium-based catalysts.
| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield of Cyclooctene (%) | Reference |
| Methyltrioxorhenium (MTO) | 3-Octanol | Not specified | 155-170 | - | 64 | [1] |
| (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃) | Neat | Neat | 180 | 24 | 54 |
Experimental Protocols
This section provides detailed experimental protocols for the deoxydehydration of cis-1,2-cyclooctanediol to cyclooctene using two different rhenium-based catalysts.
Protocol 1: Deoxydehydration using Methyltrioxorhenium (MTO) and 3-Octanol
This protocol is adapted from general procedures for MTO-catalyzed deoxydehydration of vicinal diols using a secondary alcohol as the reductant.
Materials:
-
cis-1,2-Cyclooctanediol
-
Methyltrioxorhenium (MTO)
-
3-Octanol (can serve as both reductant and solvent)
-
Anhydrous toluene or other high-boiling inert solvent (optional)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,2-cyclooctanediol (1.0 mmol, 144.2 mg).
-
Addition of Reagents: Add 3-octanol (5.0 mL, acting as both solvent and reductant). If a co-solvent is desired, use anhydrous toluene (5.0 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add methyltrioxorhenium (MTO) (0.02 mmol, 5.0 mg, 2 mol%).
-
Reaction: Heat the reaction mixture to 155-170 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After completion of the reaction (typically several hours, as indicated by monitoring), cool the reaction mixture to room temperature.
-
Dilute the mixture with a non-polar solvent such as pentane or hexane (20 mL).
-
Wash the organic layer with water (3 x 20 mL) to remove any remaining diol and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 3-octanol.
-
Purify the crude cyclooctene by column chromatography on silica gel using a non-polar eluent (e.g., hexane or pentane) or by distillation.
-
Protocol 2: Deoxydehydration using (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃)
This protocol is based on a reported procedure for the deoxydehydration of cis-1,2-cyclooctanediol under neat conditions.
Materials:
-
cis-1,2-Cyclooctanediol
-
(Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel suitable for heating under inert atmosphere
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, place cis-1,2-cyclooctanediol (1.0 mmol, 144.2 mg).
-
Catalyst Addition: Add (Pentamethylcyclopentadienyl)trioxorhenium(VII) (Cp*ReO₃) (0.01 mmol, 3.8 mg, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the neat mixture to 180 °C with stirring for 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product, cyclooctene, is volatile.
-
The product can be directly isolated from the reaction mixture by vacuum distillation or by extraction with a low-boiling solvent like pentane followed by removal of the solvent. For extraction, add pentane (10 mL) to the solidified reaction mixture, stir, and then filter to remove the catalyst and any unreacted diol.
-
Wash the pentane extract with water (2 x 10 mL), dry over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain cyclooctene.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the deoxydehydration of cis-1,2-cyclooctanediol.
Catalytic Cycle
Caption: Proposed catalytic cycle for the rhenium-catalyzed deoxydehydration of a vicinal diol.
References
Application Notes and Protocols: Formation of Cyclic Acetals and Ketals from 1,2-Cyclooctanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of cyclic acetals and ketals from 1,2-diols is a fundamental and widely utilized transformation in organic synthesis. These reactions are crucial for the protection of carbonyl groups in aldehydes and ketones, and for the protection of 1,2-diol functionalities. The resulting cyclic acetal and ketal structures are stable under a variety of reaction conditions, particularly basic and nucleophilic environments, and can be readily deprotected under acidic conditions.[1][2] This application note provides detailed protocols and data for the formation of cyclic acetals and ketals from cis- and trans-1,2-cyclooctanediol, highlighting their potential applications in synthetic and medicinal chemistry.
Cyclic acetals derived from chiral 1,2-diols can serve as valuable chiral auxiliaries, enabling stereoselective transformations in asymmetric synthesis.[3] The rigid conformational nature of the cyclooctane ring, combined with the stereochemistry of the diol, can impart significant facial bias in subsequent reactions.
General Reaction Scheme
The reaction of 1,2-cyclooctanediol with an aldehyde or a ketone in the presence of an acid catalyst yields the corresponding cyclic acetal or ketal and water. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[4]
Figure 1: General Reaction Scheme
Caption: Acid-catalyzed formation of cyclic acetals/ketals.
Stereochemical Considerations
The stereochemistry of the this compound plays a crucial role in the facility of cyclic acetal and ketal formation. cis-1,2-Cyclooctanediol, with both hydroxyl groups on the same face of the cyclooctane ring, readily reacts with aldehydes and ketones to form the corresponding cyclic acetals and ketals. In contrast, trans-1,2-cyclooctanediol, where the hydroxyl groups are on opposite faces, experiences greater steric hindrance in bringing the second hydroxyl group into the necessary proximity for ring closure.[5] This can lead to lower yields or the need for more forcing reaction conditions for the trans isomer.
Experimental Protocols
The following protocols provide general procedures for the synthesis of cyclic acetals and ketals from this compound.
Protocol 1: General Procedure for Acetal/Ketal Formation using Dean-Stark Apparatus
This protocol is adapted from a general procedure for the formation of a 2-phenyl-1,3-dioxolane.[4]
Materials:
-
cis- or trans-1,2-Cyclooctanediol (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.02 equiv)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cis- or trans-1,2-cyclooctanediol, the corresponding aldehyde or ketone, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add sufficient toluene to the flask to dissolve the reactants and fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure cyclic acetal or ketal.
Figure 2: Experimental Workflow for Acetal/Ketal Synthesis
References
Synthesis of Bioactive Molecules from 1,2-Cyclooctanediol Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-cyclooctanediol scaffold presents a versatile and sterically defined platform for the synthesis of novel bioactive molecules. Its constrained eight-membered ring system allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. This document provides an overview of synthetic strategies to generate derivatives of this compound and outlines protocols for their potential biological evaluation, drawing upon analogous synthetic methodologies and biological screening principles in the absence of a large body of literature specifically focused on this scaffold.
While direct examples of bioactive molecules synthesized from this compound are not extensively documented, the principles of medicinal chemistry allow for the rational design of such compounds. The diol functional groups serve as key handles for derivatization, enabling the exploration of a wide chemical space. Potential modifications include the synthesis of ethers, esters, and carbamates to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for pharmacokinetic and pharmacodynamic profiles.
I. Synthetic Strategies and Methodologies
The derivatization of this compound can be approached through several well-established synthetic organic chemistry reactions. The choice of reaction will dictate the nature of the resulting derivatives and their potential biological activities.
A. Synthesis of this compound Ethers
Etherification of the diol can enhance lipophilicity and metabolic stability.
Protocol 1: Williamson Ether Synthesis
This method is suitable for the synthesis of simple alkyl or aryl ethers.
-
Materials: cis- or trans-1,2-Cyclooctanediol, sodium hydride (NaH), appropriate alkyl or aryl halide (e.g., benzyl bromide, methyl iodide), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl or aryl halide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Synthesis of this compound Esters
Esterification can introduce a variety of functional groups and can be designed as prodrugs that are hydrolyzed in vivo.
Protocol 2: Acylation with Acid Chlorides or Anhydrides
This is a straightforward method for the synthesis of esters.
-
Materials: cis- or trans-1,2-Cyclooctanediol, desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), triethylamine (Et₃N) or pyridine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Add the acid chloride or anhydride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting diester by recrystallization or flash column chromatography.
-
C. Synthesis of this compound Carbamates
Carbamates are known to have a wide range of biological activities and can improve drug-like properties.
Protocol 3: Reaction with Isocyanates
This protocol allows for the synthesis of dicarbamate derivatives.
-
Materials: cis- or trans-1,2-Cyclooctanediol, desired isocyanate (e.g., methyl isocyanate, phenyl isocyanate), anhydrous toluene, dibutyltin dilaurate (DBTDL, catalyst).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the isocyanate (2.2 eq).
-
Add a catalytic amount of DBTDL (e.g., 1-2 mol%).
-
Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.
-
Allow the reaction to cool to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
II. Proposed Biological Evaluation
Given the lack of specific data for this compound derivatives, a broad screening approach is recommended to identify potential therapeutic areas.
A. Anticancer Activity
Many cyclic compounds exhibit antiproliferative effects.
Protocol 4: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
B. Potential Signaling Pathways
Should any of the synthesized compounds exhibit significant anticancer activity, further studies would be necessary to elucidate their mechanism of action. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.
This diagram illustrates a potential mechanism of action for a bioactive this compound derivative, where it could inhibit a key kinase such as PI3K, leading to downstream effects on cell growth and apoptosis.
III. Experimental Workflows
The overall process from synthesis to biological evaluation can be visualized as a structured workflow.
Caption: General workflow for synthesis and evaluation.
This workflow outlines the logical progression from the starting material to the identification of a potential preclinical candidate.
IV. Quantitative Data Summary
As specific bioactive derivatives of this compound are synthesized and tested, the following table structure should be used to summarize the quantitative data for clear comparison.
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| Cpd-001 | Benzyl Ether | MCF-7 | ||
| Cpd-002 | Benzyl Ether | A549 | ||
| Cpd-003 | Acetyl Ester | MCF-7 | ||
| Cpd-004 | Acetyl Ester | A549 | ||
| ... | ... | ... | ... | ... |
* Selectivity Index (SI) = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line.
V. Conclusion
The this compound scaffold holds promise for the development of novel bioactive molecules. The synthetic protocols provided herein offer a starting point for the generation of a diverse chemical library. A systematic biological evaluation, beginning with broad cytotoxicity screening, will be crucial in identifying promising lead compounds. Subsequent mechanism of action studies and structure-activity relationship (SAR) optimization will be essential steps in the journey toward developing clinically relevant drug candidates from this intriguing chemical scaffold.
Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Cyclooctanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers to produce optically pure compounds. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug are often enantiomer-dependent. Lipases, a class of hydrolases, have emerged as powerful biocatalysts for kinetic resolutions due to their broad substrate specificity, high enantioselectivity, and mild reaction conditions.
This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 1,2-cyclooctanediol. This versatile building block can be utilized in the synthesis of various complex molecules and chiral ligands. The protocols described herein are based on established methodologies for structurally related cyclic 1,2-diols and provide a robust starting point for the development of an efficient resolution process for this compound.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. In the case of lipase-catalyzed resolution of a racemic diol, the enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted diol, both of which are enantiomerically enriched. The two compounds can then be separated by standard chromatographic techniques.
Data Presentation
The following tables summarize quantitative data from the lipase-catalyzed kinetic resolution of a structurally similar substrate, racemic (Z)-cyclooct-5-ene-1,2-diol. This data, obtained under various reaction conditions, serves as a valuable reference for the optimization of the kinetic resolution of this compound.
Table 1: Kinetic Resolution of (Z)-cyclooct-5-ene-1,2-diol using Immobilized Candida antarctica Lipase B (CaLB) under Conventional Heating [1]
| Entry | Temperature (°C) | Time | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 35 | 3 weeks | (1R,2R)-monoacetate | 28 | 42 |
| 2 | 35 | 3 weeks | (1S,2S)-diacetate | 6 | >99 |
| 3 | 50 | 7 days | (1R,2R)-monoacetate | modest | - |
| 4 | 50 | 7 days | (1S,2S)-diacetate | 20 | >99 |
Table 2: Kinetic Resolution of (Z)-cyclooct-5-ene-1,2-diol using Immobilized Candida antarctica Lipase B (CaLB) under Microwave Irradiation [1]
| Entry | Temperature (°C) | Power (W) | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 35 | 5 | - | (1R,2R)-monoacetate | 32 | 45 |
| 2 | 35 | 5 | - | (1S,2S)-diacetate | 5 | >99 |
| 3 | 35 | up to 300 | - | (1R,2R)-monoacetate | 42 | 67 |
| 4 | 35 | up to 300 | - | (1S,2S)-diacetate | 2 | >99 |
| 5 | 50 | 10 | 14 | (1R,2R)-monoacetate | 58 | 55 |
| 6 | 50 | 10 | 14 | (1S,2S)-diacetate | 37 | >99 |
| 7 | 80 | 40 | 14 | (1S,2S)-diacetate | 30 | 94 |
Table 3: Kinetic Resolution of (Z)-cyclooct-5-ene-1,2-diol using Immobilized Pseudomonas cepacia Lipase (PS-D) [1]
| Entry | Heating Mode | Temperature (°C) | Power (W) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Conventional | 50 | - | (1S,2S)-monoacetate | - | 45 |
| 2 | Conventional | 50 | - | (1R,2R)-diol | - | 3 |
| 3 | Microwave | 50 | 15 | (1S,2S)-monoacetate | 41 | 50 |
| 4 | Microwave | 50 | 15 | (1R,2R)-diol | 57 | 35 |
| 5 | Microwave | 80 | 35 | (1S,2S)-monoacetate | 12 | 35 |
| 6 | Microwave | 80 | 35 | (1R,2R)-diol | 66 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Enantioselective Acylation of Racemic this compound
This protocol is adapted from the successful kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol and is expected to be a good starting point for the resolution of this compound. Optimization of the enzyme, acyl donor, solvent, and reaction conditions may be required to achieve optimal results.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B, or immobilized Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or vinyl butanoate)[2]
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), tert-butyl methyl ether (TBME), or hexane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware
-
Stirring plate and stir bar
-
Temperature-controlled bath or heating mantle
Procedure:
-
To a flame-dried flask under an inert atmosphere, add racemic this compound (e.g., 0.2 g, 1.39 mmol).
-
Dissolve the diol in an appropriate volume of anhydrous solvent (e.g., 2.5 mL of THF).
-
Add the acyl donor (e.g., vinyl acetate, 10 equivalents, ~1.3 mL, 14 mmol). The use of an excess of the acyl donor helps to drive the reaction to completion and ensures irreversibility.
-
Add the immobilized lipase (e.g., 50 mg). The optimal enzyme loading may need to be determined experimentally.
-
Stir the reaction mixture at a controlled temperature (e.g., 35-50 °C). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.
-
Once the desired conversion (typically around 50% for optimal enantiomeric excess of both the product and the remaining substrate) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
The resulting crude mixture containing the monoacylated product and the unreacted diol can be purified by column chromatography on silica gel.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the unreacted this compound and the resulting monoacetate can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization of the diol may be necessary to improve separation and detection.
General Chiral HPLC Method Development:
-
Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. For diols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Screening: A typical starting mobile phase for normal phase chromatography is a mixture of hexane or heptane with a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, a mixture of water or buffer with acetonitrile or methanol can be used.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
-
Detection: UV detection is commonly used if the analytes have a chromophore. If not, a refractive index (RI) detector or derivatization with a UV-active group may be necessary.
Sample Preparation for HPLC Analysis:
-
Dissolve a small amount of the purified unreacted diol or the monoacetate in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the chiral HPLC column and analyze the chromatogram to determine the ratio of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
References
- 1. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Cyclooctanediol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis- and trans-1,2-cyclooctanediol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between cis- and trans-1,2-cyclooctanediol that can be exploited for purification?
A1: The primary differences lie in their melting points and polarity, which are direct consequences of their stereochemistry. The cis-isomer has a significantly higher melting point than the trans-isomer.[1][2] This difference is crucial for separation by recrystallization. Additionally, the spatial arrangement of the hydroxyl groups affects the overall molecular polarity, which is the basis for separation by chromatography. The trans-isomer is generally more polar and interacts more strongly with polar stationary phases like silica gel.[3]
Q2: What are the most common methods for separating diastereomers like cis- and trans-1,2-cyclooctanediol?
A2: The two most common and effective techniques for separating these diol isomers are:
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[3] Due to polarity differences, one isomer will elute from the column faster than the other.
-
Recrystallization: This technique purifies a compound based on differences in solubility.[4] Given the significant difference in melting points and crystal packing between the cis and trans isomers, fractional crystallization can be an effective method for separating them.
Q3: How can I quickly assess the purity of my separated isomers?
A3: Thin-Layer Chromatography (TLC) is an excellent initial method to assess purity. The two isomers should have different Retention Factor (Rf) values. For a more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also confirm the stereochemistry of the purified isomers.
Physical and Chemical Properties
The successful separation of 1,2-cyclooctanediol isomers relies on understanding their distinct physical properties.
| Property | cis-1,2-Cyclooctanediol | trans-1,2-Cyclooctanediol |
| CAS Number | 27607-33-6[1][6] | 42565-22-0[2][7][8] |
| Molecular Formula | C₈H₁₆O₂[1][2] | C₈H₁₆O₂[1][2] |
| Molecular Weight | 144.21 g/mol [6] | 144.21 g/mol [2][7] |
| Melting Point | 78-80 °C[1] | 31-32 °C[2] |
| Boiling Point | 264.6 °C (Predicted)[1] | 102-104 °C at 1 mmHg[2] |
Purification Workflows
The selection of a purification technique often depends on the scale of the experiment and the purity requirements. Below is a general workflow for separating the isomers.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Chemistry Lab [myersdaily.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. rsc.org [rsc.org]
- 6. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. TRANS-1,2-CYCLOOCTANEDIOL | 42565-22-0 [chemicalbook.com]
Side reactions and byproduct formation in cyclooctene dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dihydroxylation of cyclooctene.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of cyclooctene dihydroxylation?
The primary and desired product of the syn-dihydroxylation of cyclooctene is cis-1,2-cyclooctanediol. This reaction involves the addition of two hydroxyl groups to the same face of the cyclooctene double bond.
Q2: Which reagents are commonly used for the syn-dihydroxylation of cyclooctene?
The two most common reagents for achieving syn-dihydroxylation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[1][2] KMnO₄ is a less expensive alternative, but it is a very strong oxidizing agent and requires careful control of reaction conditions to prevent side reactions.[1]
Q3: What are the main side reactions to be aware of during cyclooctene dihydroxylation?
The most significant side reaction is over-oxidation, which can lead to two main byproducts:
-
Oxidative cleavage: The carbon-carbon bond of the diol can be cleaved, leading to the formation of suberic acid. This is particularly common when using potassium permanganate under harsh conditions (e.g., elevated temperature, acidic or concentrated solutions).[1]
-
α-Hydroxyketone formation: The initially formed cis-1,2-cyclooctanediol can be further oxidized to 2-hydroxycyclooctanone.
Q4: How can I minimize the formation of suberic acid when using potassium permanganate?
To minimize the formation of suberic acid, it is crucial to use cold, dilute, and basic (alkaline) conditions.[1][3] Elevated temperatures are the primary driver of oxidative cleavage of the diol.
Q5: Are there any other potential byproducts I should be aware of?
While less common, other byproducts can include:
-
Epoxycyclooctane: Under certain conditions, particularly with some metal catalysts, epoxidation can be a competing reaction.
-
Small amounts of other cleavage products: Depending on the reaction conditions, minor amounts of other dicarboxylic acids or aldehydes may be formed.
Troubleshooting Guides
Problem 1: Low Yield of cis-1,2-Cyclooctanediol
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Ensure proper stirring to overcome phase transfer limitations, especially in heterogeneous mixtures. - Check the quality and stoichiometry of your reagents. |
| Over-oxidation (especially with KMnO₄) | - Strictly maintain a low reaction temperature (0-5 °C).[4] - Use dilute solutions of KMnO₄. - Ensure the reaction medium is basic (pH > 8).[5][6] - Consider switching to the milder OsO₄/NMO system.[2] |
| Sub-optimal Workup | - Ensure complete quenching of the oxidizing agent before extraction. - Perform multiple extractions with an appropriate solvent to ensure full recovery of the diol. |
| Decomposition of Product | - Avoid acidic conditions during workup if possible, as this can promote side reactions. |
Problem 2: Presence of a Significant Amount of Suberic Acid in the Product Mixture
| Possible Cause | Suggested Solution |
| Reaction Temperature was too High (with KMnO₄) | - Maintain the reaction temperature at or below 5 °C. Use an ice bath to control any exotherm. |
| Reaction Medium was Acidic or Neutral (with KMnO₄) | - Ensure the reaction is performed under basic conditions by adding a base like sodium hydroxide.[1] |
| Concentrated Reagents (with KMnO₄) | - Use dilute aqueous solutions of potassium permanganate. |
| Prolonged Reaction Time at Elevated Temperature | - Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
Problem 3: Formation of Unexpected Byproducts (e.g., Epoxycyclooctane)
| Possible Cause | Suggested Solution |
| Use of a Non-specific Catalyst System | - If using a less common catalyst, review the literature to understand its selectivity for dihydroxylation versus epoxidation. |
| Radical Oxidation Pathways | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen. |
Quantitative Data on Byproduct Formation
The following table summarizes the general effect of reaction conditions on the product distribution in the dihydroxylation of alkenes. Specific yields for cyclooctene may vary.
| Oxidizing Agent | Temperature | Conditions | Major Product | Major Byproduct(s) |
| KMnO₄ | Low (0-5 °C) | Dilute, Basic (pH > 8) | cis-1,2-diol | Minimal |
| KMnO₄ | High (Room Temp. or above) | Acidic or Concentrated | Suberic Acid | cis-1,2-diol |
| OsO₄/NMO | Room Temperature | Catalytic OsO₄ | cis-1,2-diol | Minimal over-oxidation products |
Experimental Protocols
Protocol 1: syn-Dihydroxylation of Cyclooctene using OsO₄/NMO
This protocol is adapted from a standard procedure for the dihydroxylation of alkenes.
Materials:
-
Cyclooctene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctene (1 equivalent) and NMO (1.2 equivalents) in a 10:1 mixture of acetone and water.
-
To this stirring solution, add a catalytic amount of the OsO₄ solution (e.g., 0.002 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate. Wash the celite pad with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude cis-1,2-cyclooctanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: syn-Dihydroxylation of Cyclooctene using Cold, Dilute KMnO₄
Materials:
-
Cyclooctene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
-
Ethanol
-
Sodium bisulfite (if necessary for quenching)
-
Ethyl acetate
Procedure:
-
In a flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve cyclooctene (1 equivalent) in a suitable solvent like a mixture of t-butanol and water.
-
In a separate flask, prepare a cold, dilute solution of KMnO₄ (approximately 1% w/v) in water containing a small amount of NaOH (to ensure basic conditions).
-
Slowly add the cold KMnO₄ solution to the vigorously stirring cyclooctene solution while maintaining the temperature at 0-5 °C. The purple color of the permanganate should disappear as it reacts.
-
Continue the addition until a faint persistent pink color is observed, indicating a slight excess of KMnO₄.
-
Stir the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes) after the addition is complete.
-
Quench the reaction by adding a small amount of solid sodium bisulfite until the manganese dioxide (a brown precipitate) is dissolved and the solution becomes colorless.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude cis-1,2-cyclooctanediol.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Pathways
Caption: Reaction pathways in cyclooctene dihydroxylation.
Troubleshooting Logic
Caption: Troubleshooting workflow for low diol yield.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for 1,2-Cyclooctanediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-cyclooctanediol.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my yield of this compound consistently low? | Inefficient catalyst activity or insufficient catalyst loading. | - Ensure the catalyst (e.g., OsO₄, KMnO₄) has not degraded. Use fresh or properly stored catalyst. - For catalytic reactions (e.g., Upjohn dihydroxylation), ensure the co-oxidant (e.g., NMO) is present in the correct stoichiometric amount to regenerate the catalyst.[1][2] - Gradually increase the catalyst loading in small increments to find the optimal concentration. For OsO₄, typical catalytic amounts range from 0.2 to 2 mol%.[2][3] |
| Poor quality or impure starting materials. | - Use freshly distilled cyclooctene. - Verify the purity of all solvents and reagents. Moisture can be a significant issue in some catalytic systems. | |
| Suboptimal reaction temperature. | - For dihydroxylation with KMnO₄, the reaction should be kept cold to prevent over-oxidation.[4][5] - For OsO₄-catalyzed reactions, the reaction is typically run at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature.[6] | |
| Inefficient stirring. | - In biphasic reactions, vigorous stirring is crucial for good mass transfer between the organic and aqueous phases.[7] | |
| What should I do if the reaction does not seem to be proceeding at all? | Catalyst deactivation. | - Ensure that no catalyst poisons are present in the reaction mixture. - For OsO₄, ensure the co-oxidant is active and present in a sufficient amount. |
| Incorrect reagent stoichiometry. | - Double-check the molar ratios of all reactants, especially the catalyst and co-oxidant. |
Issue 2: Formation of Byproducts and Over-oxidation
| Question | Possible Cause | Suggested Solution |
| I am observing significant amounts of side products, what could be the cause? | Over-oxidation of the diol. | - This is common with strong oxidants like KMnO₄.[5][8][9] Use a milder, more selective catalyst system like OsO₄/NMO.[10] - If using KMnO₄, maintain a low reaction temperature, use a dilute solution, and ensure the reaction is not run for an extended period after the starting material is consumed.[4] |
| Formation of α-ketols. | - This can occur in OsO₄-catalyzed reactions, especially with certain co-oxidants like hydrogen peroxide. The Upjohn method using NMO is designed to minimize this.[6][11] | |
| How can I minimize the formation of adipic acid? | Cleavage of the diol. | - Avoid acidic conditions and high temperatures, especially when using KMnO₄. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the synthesis of this compound using osmium tetroxide?
A1: For the Upjohn dihydroxylation, a catalytic amount of osmium tetroxide is typically used, generally in the range of 1-2 mol%.[2] However, effective catalysis has been reported with as little as 0.2 mol% OsO₄ when N-methylmorpholine N-oxide (NMO) is used as the stoichiometric co-oxidant.[3] The optimal loading can depend on the scale of the reaction and the purity of the reagents. It is recommended to start with a lower catalyst loading and incrementally increase it if the reaction is sluggish.
Q2: Can I use potassium permanganate for the synthesis of this compound? What are the drawbacks?
A2: Yes, potassium permanganate (KMnO₄) can be used for the syn-dihydroxylation of cyclooctene. However, it is a very strong oxidizing agent and is less selective than osmium tetroxide. The main drawback is the high risk of over-oxidation, leading to the cleavage of the diol to form dicarbonyl compounds.[5][8][9] To minimize this, the reaction must be carried out under carefully controlled conditions: cold temperature, dilute solutions, and a basic pH.[4]
Q3: What is the role of N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation?
A3: NMO serves as a co-oxidant in the catalytic cycle. Osmium tetroxide (OsO₄) is reduced to a lower oxidation state (Os(VI)) after reacting with the alkene. NMO re-oxidizes the osmium back to Os(VIII), allowing a small, catalytic amount of the expensive and toxic OsO₄ to be used for the entire reaction.[1][5][10]
Q4: My reaction with OsO₄ is very slow. What can I do to improve the reaction rate?
A4: The Upjohn dihydroxylation can sometimes be slow.[10] To improve the rate, you can:
-
Ensure efficient stirring, especially if the reaction is biphasic.
-
The addition of tertiary amines, such as pyridine, can accelerate the reaction.[1]
-
Consider using ligand-accelerated catalysis. Even achiral ligands like quinuclidine, in a Sharpless-style protocol, can increase the reaction rate and yield.[10]
Q5: How can I confirm the formation of this compound and check for impurities?
A5: The product can be characterized using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check for the presence of starting material and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the diol.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Data Presentation
Table 1: Comparison of Catalyst Systems for Dihydroxylation
| Catalyst System | Typical Catalyst Loading | Co-oxidant | Advantages | Disadvantages | Typical Yield |
| OsO₄ / NMO (Upjohn) | 0.2 - 2 mol%[2][3] | N-Methylmorpholine N-oxide (NMO)[1] | High selectivity, high yield, mild reaction conditions.[2][10] | OsO₄ is toxic and expensive. The reaction can be slow.[8][10] | High (can be >90%)[6] |
| KMnO₄ | Stoichiometric | None | Inexpensive and readily available.[5] | Low selectivity, risk of over-oxidation and C-C bond cleavage.[5][8] | Variable (can be high with strict control)[7] |
| Immobilized OsO₄ | 5 mol%[12] | NMO | Non-volatile, easy to handle, catalyst can be recovered and reused.[12][13] | May have different reaction kinetics compared to homogeneous catalyst. | High[12] |
Experimental Protocols
Protocol 1: Catalytic Dihydroxylation of Cyclooctene using OsO₄/NMO (Upjohn Dihydroxylation)
This protocol is adapted from the procedure for the synthesis of cis-1,2-cyclohexanediol.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1 equivalent) in a 10:1 mixture of acetone and water.
-
Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (e.g., 1 mol%) as a solution in toluene or encapsulated in a polymer for easier handling.[12]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is slightly exothermic and may be cooled with a water bath to maintain room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[12]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium metabisulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Dihydroxylation of Cyclooctene using Potassium Permanganate
This protocol is based on general procedures for permanganate dihydroxylation.[4][7]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve cyclooctene (1 equivalent) in a suitable solvent system such as acetone/water or methanol/water.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of KMnO₄: Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate (1.2 equivalents) containing a small amount of sodium hydroxide (to maintain basic pH) to the vigorously stirred cyclooctene solution. The rate of addition should be controlled to maintain the low temperature.
-
Reaction: Continue stirring at low temperature. The purple color of the permanganate will disappear as it is consumed. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, quench by adding a solid sodium bisulfite until the manganese dioxide (a brown precipitate) is dissolved.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude diol.
-
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for the Upjohn dihydroxylation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Synthesis of an Anticancer Agent using an Environmentally-friendly catalyst | The University of Tokyo [u-tokyo.ac.jp]
Technical Support Center: Improving Enantioselectivity in 1,2-Cyclooctanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving high enantioselectivity in reactions involving 1,2-cyclooctanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing enantioenriched this compound?
There are two main approaches for obtaining enantiomerically pure this compound:
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly from an achiral starting material. The most prominent method is the Sharpless Asymmetric Dihydroxylation (AD) of cyclooctene, which synthesizes cis-1,2-diols with high enantioselectivity.[1][2]
-
Kinetic Resolution (KR): This strategy involves separating a racemic mixture of this compound. In a kinetic resolution, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.[3] Enzymatic kinetic resolution, often using lipases, is a very common and effective technique for diols.[1][4]
Q2: How do I decide between Asymmetric Dihydroxylation and Kinetic Resolution?
The choice depends on your starting material and desired product configuration (cis or trans).
-
Choose Asymmetric Dihydroxylation (AD) if you are starting from cyclooctene and want to synthesize a specific enantiomer of cis-1,2-cyclooctanediol directly. This method is highly efficient for creating the cis configuration.[5]
-
Choose Kinetic Resolution (KR) if you have a racemic mixture of this compound (either cis or trans). This method is ideal for separating enantiomers that have already been formed. Note that the maximum theoretical yield for the unreacted enantiomer is 50%.[3][4]
Q3: For Sharpless Asymmetric Dihydroxylation, which ligand should I use to get the desired enantiomer of cis-1,2-cyclooctanediol?
The choice of the chiral ligand dictates the stereochemical outcome. Commercially available pre-packaged mixtures, known as AD-mix, simplify reagent selection.[2][5]
-
AD-mix-α: Contains the ligand (DHQ)₂PHAL and generally yields the (R,S)-diol for meso-olefins or the diol with R-configuration at the newly formed stereocenters.
-
AD-mix-β: Contains the ligand (DHQD)₂PHAL and provides the opposite enantiomer, typically the (S,R)-diol.[2]
Q4: What are the most common causes of low enantiomeric excess (ee%) in my reaction?
Low enantioselectivity can stem from several factors depending on the method used:
-
For Asymmetric Dihydroxylation:
-
Low Ligand Concentration: Insufficient chiral ligand can allow a non-selective background reaction with osmium tetroxide alone to occur, reducing the overall ee%.[5]
-
Suboptimal pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[5]
-
Incorrect Temperature: While many AD reactions run well at 0 °C, temperature can influence selectivity.
-
-
For Enzymatic Kinetic Resolution:
-
Suboptimal Enzyme: Not all lipases are equally effective; screening different enzymes (e.g., Candida antarctica Lipase B (CaLB), Pseudomonas cepacia Lipase (PS-D)) is crucial.[6][7]
-
Poor Solvent Choice: The reaction medium significantly impacts enzyme activity and selectivity.
-
Inappropriate Acyl Donor: The structure of the acyl donor used in transesterification can have a pronounced effect on enantioselectivity.[7]
-
Temperature Effects: Temperature can alter enzyme conformation and activity, thereby affecting enantioselectivity.[7]
-
Q5: Can microwave irradiation improve my results in enzymatic resolutions?
Microwave irradiation can sometimes be beneficial by reducing reaction times and potentially improving conversion rates compared to conventional heating.[6][8] However, it can also negatively impact enantioselectivity or enzyme activity, especially at higher power settings and temperatures.[6][9] The effect is system-dependent and must be optimized for each specific reaction.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
If you are experiencing lower-than-expected enantiomeric excess (ee%) in your asymmetric dihydroxylation of cyclooctene, follow this troubleshooting workflow.
Caption: Troubleshooting guide for low enantioselectivity.
Guide 2: Optimizing Enzymatic Kinetic Resolution of rac-1,2-Cyclooctanediol
For poor conversion or low enantioselectivity in a lipase-catalyzed kinetic resolution, a systematic optimization of parameters is required.
Caption: Workflow for optimizing enzymatic kinetic resolution.
Data & Protocols
Data Presentation
Table 1: Influence of Reaction Conditions on Lipase-Catalyzed Kinetic Resolution of (Z)-Cyclooct-5-ene-1,2-diol
This table summarizes the effect of different lipases, temperatures, and heating methods on the enantioselective acetylation of a racemic diol.
| Lipase | Heating Method | Temp (°C) | Time | Product | Yield (%) | ee (%) | Ref |
| CaLB | Conventional | 35 | 3 weeks | (1S,2S)-Diacetate | 6 | >99 | [6] |
| CaLB | Conventional | 50 | 7 days | (1S,2S)-Diacetate | 20 | >99 | [6] |
| CaLB | Microwave (10W) | 50 | 14 h | (1S,2S)-Diacetate | 37 | 99 | [9] |
| CaLB | Microwave (40W) | 80 | 14 h | (1S,2S)-Diacetate | 30 | 94 | [9] |
| PS-D | Conventional | 50 | - | (1S,2S)-Monoacetate | low | 45 | [6] |
| PS-D | Microwave (15W) | 50 | - | (1S,2S)-Monoacetate | 41 | 50 | [6] |
Data compiled from multiple studies on (Z)-cyclooct-5-ene-1,2-diol, a close analog of this compound, demonstrating key trends.
Table 2: Representative Enantioselectivity in Sharpless Asymmetric Dihydroxylation
This reaction is known for its high enantioselectivity across a wide range of alkenes.[2]
| Substrate | AD-mix | Product Enantiomer | Typical ee (%) | Ref |
| Cyclooctene | AD-mix-α | (1R,2S)-cis-1,2-diol | >95 | [2][5] |
| Cyclooctene | AD-mix-β | (1S,2R)-cis-1,2-diol | >95 | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation of Cyclooctene
This protocol is a representative method for the enantioselective synthesis of cis-1,2-cyclooctanediol.
Reagents:
-
AD-mix-α or AD-mix-β
-
tert-butanol
-
Water
-
Methanesulfonamide (MeSO₂NH₂)
-
Cyclooctene
-
Sodium sulfite (for quenching)
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.
-
The appropriate AD-mix (e.g., 1.4 g per 1 mmol of olefin) is added to the cooled solvent, followed by methanesulfonamide (1 equivalent based on olefin).[10] The mixture is stirred until both phases are clear.
-
Cyclooctene (1 equivalent) is added to the stirred mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC until the starting material is consumed (typically 6-24 hours). The reaction mixture will turn from orange to a dark brown/black color.
-
Once complete, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of olefin) and stirred for 1 hour.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantioenriched cis-1,2-cyclooctanediol.[5][10]
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of rac-1,2-Cyclooctanediol
This protocol describes a typical enzymatic acylation for kinetic resolution.[9]
Reagents:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CaLB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in anhydrous THF, add the acyl donor (e.g., vinyl acetate, 10 equivalents).[9]
-
Add the immobilized lipase (e.g., 50 mg per 1.4 mmol of diol).[9]
-
Stir the mixture at the desired temperature (e.g., 50 °C) either with conventional heating or under controlled microwave irradiation.
-
Monitor the reaction progress by GC or TLC to approximately 50% conversion to maximize the ee of both the acylated product and the remaining unreacted diol.
-
Upon reaching the target conversion, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted diol is separated by column chromatography to yield the enantioenriched monoacetate and the unreacted enantioenriched this compound.
References
- 1. cis-1,2-Cyclooctanediol | 27607-33-6 | Benchchem [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 1,2-Cyclooctanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,2-Cyclooctanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The three main industrial-scale methods for synthesizing this compound are:
-
Catalytic Osmium Tetroxide Dihydroxylation (Upjohn Process): This method utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to produce cis-1,2-cyclooctanediol.[1][2][3] This is often favored for its high selectivity and yield of the cis-diol.
-
Epoxidation followed by Acid-Catalyzed Hydrolysis: This two-step process first involves the epoxidation of cyclooctene to form cyclooctene oxide. The epoxide is then subjected to acid-catalyzed hydrolysis to yield trans-1,2-cyclooctanediol.[4][5]
-
Potassium Permanganate Dihydroxylation: This method employs potassium permanganate under controlled basic and cold conditions to achieve syn-dihydroxylation, yielding cis-1,2-cyclooctanediol. However, over-oxidation is a significant challenge with this reagent.[6][7]
Q2: How can I control the diastereoselectivity to obtain either the cis- or trans-1,2-cyclooctanediol?
A2: The choice of synthesis method is the primary determinant of diastereoselectivity:
-
For cis-1,2-cyclooctanediol , use a syn-dihydroxylation method such as catalytic osmium tetroxide (Upjohn process) or potassium permanganate.[1][6]
-
For trans-1,2-cyclooctanediol , an anti-dihydroxylation approach is necessary. The most common method is the epoxidation of cyclooctene followed by acid-catalyzed ring-opening of the epoxide.[4][5]
Q3: What are the major safety concerns when working with osmium tetroxide on a large scale?
A3: Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe eye damage, including blindness, upon exposure to its vapors.[1][3] For large-scale operations, it is crucial to:
-
Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including full-face protection and specialized gloves.
-
Use a catalytic amount of OsO₄ with a co-oxidant like NMO to minimize the quantity of this hazardous material.[1][3]
-
Have a spill kit ready that includes a deactivating agent like corn oil or sodium sulfite.
Q4: What are common by-products in the synthesis of this compound and how can they be minimized?
A4: Common by-products depend on the synthetic route:
-
Osmium Tetroxide/Potassium Permanganate Dihydroxylation: Over-oxidation can lead to the formation of α-hydroxy ketones or cleavage of the C-C bond to form dicarboxylic acids.[1] This can be minimized by careful temperature control and avoiding prolonged reaction times.
-
Epoxidation/Hydrolysis: Incomplete hydrolysis can leave unreacted cyclooctene oxide. Polymerization of the epoxide can also occur under certain acidic conditions. Using a sufficient excess of water and controlling the temperature during hydrolysis can mitigate these issues.
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: For large-scale purification, the following methods are generally employed:
-
Crystallization: If the diol is a solid at room temperature, crystallization from an appropriate solvent system is a highly effective and scalable purification method.
-
Distillation: Vacuum distillation can be used to purify liquid diols or those with moderate melting points.
-
Extraction: Liquid-liquid extraction can be used to remove impurities from the reaction mixture before final purification steps.
Troubleshooting Guides
Problem 1: Low Yield of cis-1,2-Cyclooctanediol in Upjohn Dihydroxylation
| Possible Cause | Troubleshooting Step |
| Inactive Osmium Tetroxide Catalyst | Ensure the osmium tetroxide solution is fresh or has been stored properly. Consider using a fresh ampule of OsO₄. |
| Decomposition of NMO Co-oxidant | Use high-purity NMO and store it in a cool, dry place. Consider adding the NMO in portions during the reaction. |
| Sub-optimal Reaction Temperature | Maintain the reaction temperature in the recommended range (typically 0-25 °C). Use an ice bath to control exothermic reactions. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a small additional amount of catalyst. |
| Product Loss During Workup | Ensure proper pH adjustment during the workup to avoid product degradation. Use an adequate amount of a reducing agent like sodium bisulfite to quench the reaction and facilitate the isolation of the diol. |
Problem 2: Poor Diastereoselectivity (Formation of cis-isomer) in trans-1,2-Cyclooctanediol Synthesis
| Possible Cause | Troubleshooting Step |
| Presence of Water During Epoxidation | Ensure all reagents and solvents for the epoxidation step are anhydrous. Water can lead to premature opening of the epoxide, potentially forming the cis-diol. |
| Non-Stereospecific Epoxide Opening | Use a protic acid catalyst (e.g., sulfuric acid, perchloric acid) in the presence of a large excess of water for the hydrolysis step to favor an SN2-type backside attack, leading to the trans-diol. |
| Isomerization of the Product | Avoid harsh acidic conditions and high temperatures during workup and purification, which could potentially lead to isomerization. |
Problem 3: Formation of Significant By-products in Potassium Permanganate Dihydroxylation
| Possible Cause | Troubleshooting Step |
| Over-oxidation of the Diol | Maintain a low reaction temperature (typically below 5 °C). Use a dilute solution of potassium permanganate and add it slowly to the reaction mixture. |
| Incorrect pH of the Reaction Mixture | The reaction should be carried out under basic conditions (pH > 8) to prevent oxidative cleavage of the diol. Use a suitable base like sodium hydroxide. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the permanganate color disappears to prevent further oxidation of the product. |
Quantitative Data Summary
Table 1: Comparison of Large-Scale Synthesis Methods for 1,2-Cycloalkanediols
| Method | Product Isomer | Starting Material | Typical Yield (%) | Purity (%) | Key Considerations |
| Catalytic OsO₄ Dihydroxylation (Upjohn) | cis | Cyclooctene | 85-95 | >98 | High cost and toxicity of OsO₄, requires a co-oxidant.[1][2] |
| Epoxidation-Hydrolysis | trans | Cyclooctene | 80-90 | >97 | Two-step process, requires careful control of hydrolysis conditions.[4][8] |
| KMnO₄ Dihydroxylation | cis | Cyclooctene | 50-70 | 90-95 | Low cost, but prone to over-oxidation and lower yields.[6][7] |
Note: Yields and purities are representative and can vary based on specific reaction conditions and scale. Data is primarily based on analogous syntheses of 1,2-cyclohexanediol and 1,2-cyclopentanediol due to limited specific large-scale data for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of cis-1,2-Cyclooctanediol via Upjohn Dihydroxylation
This protocol is adapted from the synthesis of cis-1,2-cyclohexanediol.
Materials:
-
Cyclooctene
-
N-Methylmorpholine N-oxide (NMO), 60% aqueous solution
-
Osmium tetroxide (OsO₄), 4% solution in water
-
tert-Butanol
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Celite
Procedure:
-
To a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclooctene (1.0 mol), tert-butanol (1 L), and water (100 mL).
-
Add the 60% aqueous solution of NMO (1.2 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 4% aqueous solution of osmium tetroxide (0.002 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (200 mL) and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the black osmium salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclooctanediol.
-
Purify the product by recrystallization or vacuum distillation.
Protocol 2: Large-Scale Synthesis of trans-1,2-Cyclooctanediol via Epoxidation and Hydrolysis
This protocol is a general procedure based on established methods for alkene epoxidation and epoxide hydrolysis.
Step 1: Epoxidation of Cyclooctene
Materials:
-
Cyclooctene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
Procedure:
-
Dissolve cyclooctene (1.0 mol) in DCM (2 L) in a large reaction vessel equipped with a mechanical stirrer and thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mol) portion-wise over 1-2 hours, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 500 mL) to remove the m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclooctene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide
Materials:
-
Crude cyclooctene oxide
-
Water
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To the crude cyclooctene oxide (from Step 1), add water (1 L) and stir vigorously.
-
Slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the disappearance of the epoxide by TLC or GC.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1,2-cyclooctanediol.
-
Purify the product by recrystallization or vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of cis-1,2-Cyclooctanediol.
Caption: Experimental workflow for the synthesis of trans-1,2-Cyclooctanediol.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
Overcoming low conversion rates in 1,2-Cyclooctanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates during the synthesis of 1,2-cyclooctanediol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different methods.
Method 1: Dihydroxylation of Cyclooctene with Potassium Permanganate (KMnO₄)
Issue 1: Low yield of this compound and formation of byproducts.
-
Question: My reaction is resulting in a low yield of the desired diol, and I am observing significant amounts of other products. What is causing this and how can I fix it?
-
Answer: Low yields in permanganate dihydroxylation are often due to over-oxidation of the initially formed diol, which can lead to cleavage of the carbon-carbon bond.[1][2] This is particularly problematic under acidic or neutral conditions and at elevated temperatures.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 5°C. The reaction is exothermic, so it's crucial to have efficient cooling.
-
Ensure Basic Conditions: The reaction should be carried out in a basic solution (e.g., using a dilute solution of sodium hydroxide). This helps to prevent the over-oxidation of the diol.[1]
-
Use Dilute KMnO₄ Solution: Employ a cold, dilute solution of potassium permanganate. A high concentration of the oxidizing agent increases the likelihood of side reactions.
-
Consider a Non-Aqueous System: To further minimize over-oxidation, a non-aqueous solvent system can be employed. Using an imidazolium salt as a catalyst in acetone with KMnO₄ has been shown to provide high yields of the cis-diol without significant over-oxidation.[3][4]
-
Phase-Transfer Catalysis: In a two-phase system (e.g., water/dichloromethane), a phase-transfer catalyst like benzyltriethylammonium chloride can be used. However, yields may still be moderate (around 50%).[5]
-
Table 1: Influence of Reaction Conditions on Permanganate Dihydroxylation
| Condition | Recommended | Rationale | Potential Issue if Deviated |
| Temperature | 0-5 °C (Cold) | Minimizes over-oxidation and C-C bond cleavage. | Increased temperature leads to the formation of diones and carboxylic acids. |
| pH | Basic (>8) | Stabilizes the intermediate manganate ester and prevents further oxidation. | Acidic or neutral conditions promote over-oxidation.[1] |
| KMnO₄ Concentration | Dilute | Reduces the rate of unwanted side reactions. | High concentrations can lead to poor selectivity and product degradation. |
| Solvent | Aqueous or Non-aqueous with catalyst | Water is a common solvent. Non-aqueous systems can improve selectivity. | Improper solvent choice can lead to poor solubility of reagents and low reaction rates. |
Method 2: Dihydroxylation of Cyclooctene with Osmium Tetroxide (OsO₄)
Issue 2: Low enantioselectivity in Sharpless Asymmetric Dihydroxylation.
-
Question: I am performing a Sharpless asymmetric dihydroxylation, but the enantiomeric excess (ee) of my product is lower than expected. What are the possible causes?
-
Answer: Low enantioselectivity in the Sharpless dihydroxylation can stem from a competing non-enantioselective reaction pathway, often referred to as the "second cycle".[6][7] This occurs when the alkene reacts with an osmium species that is not coordinated to the chiral ligand.
Troubleshooting Steps:
-
Optimize Olefin Concentration: High concentrations of the alkene can favor the non-selective second cycle. Ensure that the concentration of cyclooctene is not too high.[7]
-
Use an Aqueous System with K₃[Fe(CN)₆]: The use of potassium ferricyanide as the re-oxidant in an aqueous system is known to suppress the second cycle and improve enantioselectivity.[6]
-
Add Methanesulfonamide: Methanesulfonamide can be used as an additive to accelerate the hydrolysis of the osmate ester, which in turn can help to prevent the undesired second cycle and improve the enantiomeric excess.[6][8]
-
Ensure Ligand Purity and Stoichiometry: Verify the purity of the chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL). Using an insufficient amount of the ligand can also lead to a lower ee. Commercially available AD-mix preparations can provide consistent results.[8]
-
Issue 3: Low overall yield and slow reaction rate.
-
Question: My osmium-catalyzed dihydroxylation is very slow, and the final yield is poor. How can I improve this?
-
Answer: Slow reaction rates and low yields can be caused by inefficient regeneration of the Os(VIII) catalyst or by catalyst deactivation.
Troubleshooting Steps:
-
Choice of Co-oxidant: N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant for regenerating the osmium tetroxide catalyst in the Upjohn dihydroxylation.[9][10] For Sharpless dihydroxylation, potassium ferricyanide is preferred.[8]
-
Elevated Temperature with Encapsulated Catalyst: While high temperatures can lead to over-oxidation with homogeneous OsO₄, using a microencapsulated form of the catalyst (like Os EnCat™) allows for reactions at elevated temperatures, which can significantly increase the reaction rate without a decrease in selectivity.[11]
-
Catalyst Loading: Ensure that the catalytic amount of osmium tetroxide is appropriate. While it is used in small quantities due to its toxicity and cost, too little will result in a slow reaction.
-
Check for Catalyst Leaching: If using a supported or immobilized osmium catalyst, leaching of the metal into the solution can lead to deactivation. If you suspect this, consider using a different support or a microencapsulated catalyst.[12]
-
Diagram 1: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Sharpless dihydroxylation cycles.
Method 3: Hydrolysis of Cyclooctene Oxide
Issue 4: Formation of rearrangement products instead of the desired 1,2-diol.
-
Question: The hydrolysis of my cyclooctene oxide is yielding significant amounts of rearranged products. How can I favor the formation of trans-1,2-cyclooctanediol?
-
Answer: Acid-catalyzed hydrolysis of epoxides can be prone to carbocation rearrangements, leading to byproducts. The choice of catalyst and reaction conditions is critical to ensure a clean ring-opening to the diol.
Troubleshooting Steps:
-
Use Water as a Catalyst: Heating cyclooctene oxide in water at temperatures between 100°C and 140°C without any other catalyst can lead to a high yield and purity of trans-1,2-cyclooctanediol.[13] Hot water can act as a mild acid catalyst, promoting the hydrolysis while minimizing rearrangements.[13]
-
Employ Solid Acid Catalysts: Zeolites, such as H-ZSM-5, have been shown to be effective catalysts for the hydrolysis of cyclohexene oxide under mild, solvent-free conditions, providing high yields of the diol.[14] This approach can likely be adapted for cyclooctene oxide.
-
Avoid Strong Mineral Acids: Strong acids like sulfuric acid can promote the formation of rearrangement products. If an acid catalyst is necessary, a milder one should be chosen.
-
Diagram 2: Hydrolysis of Cyclooctene Oxide Workflow
Caption: Pathways in cyclooctene oxide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which method is better for producing cis-1,2-cyclooctanediol?
A1: The dihydroxylation of cyclooctene using osmium tetroxide (or potassium permanganate under controlled conditions) results in syn-addition of the hydroxyl groups, leading to the formation of cis-1,2-cyclooctanediol.[1][15] The Sharpless asymmetric dihydroxylation is a highly effective method for producing enantiomerically enriched cis-diols.[8]
Q2: Which method is preferred for synthesizing trans-1,2-cyclooctanediol?
A2: The synthesis of trans-1,2-cyclooctanediol is typically achieved through the anti-addition of hydroxyl groups. This is commonly done by first epoxidizing cyclooctene to form cyclooctene oxide, followed by acid- or base-catalyzed ring-opening hydrolysis.[16] The performic acid method also yields the trans-diol.[17]
Q3: What are the main safety concerns when working with osmium tetroxide?
A3: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage, including blindness.[18] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. To mitigate these risks, it is strongly recommended to use OsO₄ in catalytic amounts with a co-oxidant or to use a less volatile, encapsulated form of the catalyst.[11]
Q4: Can I use hydrogen peroxide as a co-oxidant with osmium tetroxide?
A4: Yes, hydrogen peroxide can be used as a co-oxidant in what is known as the Milas hydroxylation.[9] However, this method can sometimes lead to over-oxidation of the diol to a dicarbonyl compound, which can complicate the isolation of the desired product.[9]
Q5: How can I monitor the progress of my dihydroxylation reaction?
A5: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A spot of the starting material (cyclooctene) should be run alongside a spot of the reaction mixture. The disappearance of the starting material spot and the appearance of a more polar product spot (the diol) indicates the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclooctanediol via Upjohn Dihydroxylation
This protocol is adapted from the synthesis of cis-1,2-cyclohexanediol.[18]
Materials:
-
Cyclooctene
-
N-methylmorpholine-N-oxide (NMO) dihydrate
-
Osmium tetroxide (e.g., as a 2.5% solution in t-butanol)
-
Acetone
-
Water
-
t-Butanol
-
Sodium hydrosulfite
-
Magnesium silicate (e.g., Magnesol)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
n-Butanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of N-methylmorpholine-N-oxide dihydrate (1.55 eq.), water, and acetone.
-
Add a catalytic amount of osmium tetroxide solution in t-butanol.
-
To this stirred mixture, add cyclooctene (1.0 eq.). The reaction may be slightly exothermic; maintain the temperature at room temperature using a water bath if necessary.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and stir for 30 minutes.
-
Filter the mixture to remove the magnesium silicate.
-
Neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone under reduced pressure.
-
Further acidify the aqueous solution to pH 2 with 1 N H₂SO₄.
-
Saturate the aqueous solution with NaCl and extract several times with ethyl acetate.
-
The aqueous phase can be concentrated by azeotropic distillation with n-butanol and further extracted with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cis-1,2-cyclooctanediol.
-
The product can be further purified by recrystallization or chromatography.
Protocol 2: Synthesis of trans-1,2-Cyclooctanediol via Performic Acid Method
This protocol is adapted from the synthesis of trans-1,2-cyclohexanediol.[17]
Materials:
-
Cyclooctene
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Caution: Reactions involving peracids should be conducted behind a safety shield.
-
In a three-necked flask equipped with a stirrer and a thermometer, add 30% hydrogen peroxide to 88% formic acid while cooling in an ice bath.
-
Slowly add cyclooctene to the stirred performic acid solution, maintaining the reaction temperature between 40-45°C by controlling the rate of addition and using an ice bath.
-
After the addition is complete, continue stirring at 40°C for one hour, then let the mixture stand at room temperature overnight.
-
Remove the formic acid and water by distillation under reduced pressure.
-
To the viscous residue, carefully add an ice-cold solution of sodium hydroxide in water, ensuring the temperature does not exceed 45°C. This will hydrolyze the formate esters.
-
Warm the alkaline solution to 45°C and extract multiple times with ethyl acetate.
-
Combine the ethyl acetate extracts and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to initiate crystallization.
-
Cool the mixture to 0°C and collect the crystals by filtration. Further concentration of the mother liquor may yield more product.
-
The crude trans-1,2-cyclooctanediol can be purified by distillation under reduced pressure or recrystallization.
Data Summary
Table 2: Comparison of Yields for 1,2-Diol Synthesis from Alkenes
| Alkene | Method | Reagents | Yield | Product | Reference |
| Cyclohexene | Upjohn Dihydroxylation | OsO₄ (cat.), NMO | 91% | cis-1,2-Cyclohexanediol | [18] |
| Cyclohexene | Performic Acid Oxidation | H₂O₂, HCOOH then NaOH | 65-73% | trans-1,2-Cyclohexanediol | [17] |
| Cyclohexene Oxide | Zeolite-Catalyzed Hydrolysis | H-ZSM-5, H₂O | 88.6% | trans-1,2-Cyclohexanediol | [14] |
| Cyclohexene Oxide | Water-Catalyzed Hydrolysis | H₂O (120°C) | 100% | trans-1,2-Cyclohexanediol | [13] |
| cis-Cyclooctene | Permanganate Oxidation | KMnO₄, Acetone | 30% | cis-1,2-Cyclooctanediol | [16] |
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
- 4. An Efficient and Practical Method for Olefin Dihydroxylation [organic-chemistry.org]
- 5. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Upjohn Dihydroxylation [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Stabilizing 1,2-Cyclooctanediol Reaction Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-cyclooctanediol reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The primary methods for synthesizing this compound involve the dihydroxylation of cyclooctene. The stereochemical outcome (cis or trans) is determined by the chosen synthetic route.
-
cis-1,2-Cyclooctanediol: Typically synthesized via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (KMnO₄).[1]
-
trans-1,2-Cyclooctanediol: Commonly formed through anti-dihydroxylation. This is often achieved in a two-step process: epoxidation of cyclooctene to form cyclooctene oxide, followed by acid- or base-catalyzed ring-opening (hydrolysis).[2][3] Another method involves the use of performic acid.[4]
Q2: What are the key intermediates in this compound synthesis?
The nature of the intermediate depends on the reaction pathway. In osmium-catalyzed cis-dihydroxylation, a key intermediate is a cyclic osmate ester. For trans-dihydroxylation via the epoxidation route, the primary intermediate is cyclooctene oxide.[2] In other methods, intermediates can include monoesters which are then hydrolyzed to the diol.[5]
Q3: Why is controlling stereoselectivity important?
The spatial arrangement of the two hydroxyl groups (cis or trans) is critical as it defines the three-dimensional shape of the molecule. This is crucial in drug development and materials science, where specific stereoisomers are often required for biological activity or desired material properties. The choice of synthetic method directly controls this outcome.[5][6]
Q4: What are common degradation pathways for this compound and its intermediates?
Degradation can occur under harsh reaction conditions. Common pathways include:
-
Over-oxidation: The diol can be further oxidized, cleaving the carbon-carbon bond between the hydroxyl groups to form dicarboxylic acids (e.g., suberic acid).[3] Oxidation of one hydroxyl group can also lead to the formation of 2-hydroxycyclooctanone.
-
Dehydration: In the presence of strong acids, 1,2-diols can undergo dehydration. This can lead to the formation of cyclooctanone through a pinacol-type rearrangement, rather than the expected cyclooctene.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Ineffective Reagents | Ensure the purity and activity of your reagents. Oxidants like hydrogen peroxide can decompose over time. Use freshly opened or properly stored reagents. For catalytic reactions, ensure the catalyst has not been poisoned. |
| Suboptimal Reaction Temperature | Temperature control is critical. Dihydroxylation with KMnO₄ must be kept cold to prevent over-oxidation. For other reactions, the temperature may need to be raised to achieve a reasonable reaction rate. Monitor the reaction with TLC or GC-MS to find the optimal temperature.[4] |
| Incorrect Solvent or pH | The choice of solvent can dramatically affect reaction rates and yields.[6] Ensure the pH is appropriate for the chosen method; for instance, KMnO₄ dihydroxylation is typically done under basic conditions, while epoxide hydrolysis is acid- or base-catalyzed. |
| Intermediate Degradation | If reaction times are too long or conditions are too harsh, the diol product or its intermediates can degrade.[3][8] Optimize the reaction time by monitoring its progress and work up the reaction as soon as the starting material is consumed. |
Problem 2: Poor Stereoselectivity (Mixture of cis and trans Isomers)
| Possible Cause | Suggested Solution |
| Incorrect Reagent Choice | The stereochemical outcome is dictated by the reaction mechanism. For high cis selectivity, use OsO₄/NMO or other reagents known for syn-dihydroxylation.[1] For high trans selectivity, the epoxide hydrolysis route is most reliable.[2][3] |
| Side Reactions | If conditions allow for competing reaction pathways, a mixture of isomers may result. For example, if trying to achieve trans-diol via epoxide hydrolysis, ensure complete epoxidation first before moving to the hydrolysis step. |
| Use of Additives/Ligands | The diastereoselectivity of some reactions can be influenced by the choice of ligands or additives.[5][6] Review literature for specific catalytic systems that favor the desired isomer. |
Problem 3: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation | The presence of a dicarboxylic acid (suberic acid) or 2-hydroxycyclooctanone suggests over-oxidation. Reduce the amount of oxidant, lower the reaction temperature, or shorten the reaction time.[3] |
| Dehydration/Rearrangement | Formation of cyclooctanone during acidic workup or purification indicates a pinacol-type rearrangement.[7] Avoid using strong acids. Use milder conditions for workup and purification (e.g., chromatography on silica gel instead of acid washes). |
| Incomplete Reaction | The presence of starting material (cyclooctene) or intermediates (e.g., cyclooctene oxide) indicates the reaction has not gone to completion. Extend the reaction time or increase the temperature slightly, while monitoring for byproduct formation. |
Data Presentation
Table 1: Comparison of Dihydroxylation Methods for Alkenes
| Method | Typical Reagents | Stereoselectivity | Common Byproducts | Reference |
| Upjohn Dihydroxylation | OsO₄ (catalytic), NMO or K₃Fe(CN)₆ | syn (cis) | - | [1] |
| Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | syn (cis) | Over-oxidation products (diones, carboxylic acids) if not kept cold. | [2] |
| Prévost Reaction | I₂, Silver Benzoate (dry) | anti (trans) | - | [5] |
| Woodward Reaction | I₂, Silver Acetate (wet) | syn (cis) | - | [5] |
| Epoxide Hydrolysis | 1. m-CPBA or H₂O₂ 2. H₃O⁺ or OH⁻ | anti (trans) | Polymerization if strong acid is used. | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclooctanediol via Osmium Tetroxide Catalysis
(Adapted from the synthesis of cis-1,2-cyclohexanediol)[1]
-
Preparation: In a round-bottom flask, prepare a solution of N-methylmorpholine-N-oxide (1.2 equivalents) in a mixture of water, acetone, and t-butanol (e.g., 10:4:1 ratio).
-
Reaction Initiation: To the stirred solution, add cyclooctene (1.0 equivalent). Then, add a catalytic amount of osmium tetroxide (e.g., 0.5 mol%) as a solution in t-butanol. The reaction is exothermic and should be maintained at room temperature, using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture overnight under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until all the cyclooctene has been consumed.
-
Quenching: To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate (e.g., Magnesol) in water. Stir for 1 hour.
-
Workup: Filter the mixture to remove the solids. Neutralize the filtrate to pH 7 with dilute sulfuric acid. Remove the organic solvents under reduced pressure.
-
Extraction: Saturate the aqueous solution with NaCl and extract multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of trans-1,2-Cyclooctanediol via Epoxide Hydrolysis
(Based on general procedures)[2][3][4]
Step A: Epoxidation of Cyclooctene
-
Preparation: Dissolve cyclooctene (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) in a flask equipped with a stir bar.
-
Reagent Addition: Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to control the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of cyclooctene.
-
Workup: Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain crude cyclooctene oxide.
Step B: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide
-
Preparation: Dissolve the crude cyclooctene oxide in a mixture of a solvent like acetone or THF and water.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the epoxide by TLC or GC-MS.
-
Neutralization & Extraction: Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting trans-1,2-cyclooctanediol by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound intermediates.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Solved (4) When 1,2-cyclohexanediol is dehydrated in the | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-Cyclooctanediol: A New Catalytic Route vs. Established Methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates like 1,2-cyclooctanediol is paramount. This guide provides an objective comparison between a novel, greener synthetic approach and established methodologies for the preparation of this versatile vicinal diol.
This document details a new synthetic route for this compound utilizing hydrogen peroxide as a benign oxidant, and compares its performance against traditional methods employing potassium permanganate and osmium tetroxide, as well as the two-step epoxidation-hydrolysis sequence. The comparison focuses on key metrics such as product yield, reaction time, and temperature, providing a clear overview for process selection and optimization.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound and its close analog, 1,2-cyclohexanediol, which serves as a relevant benchmark where direct data for the eight-membered ring is unavailable.
| Synthetic Route | Starting Material | Oxidant/Reagents | Catalyst | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| New Synthetic Route | Cyclooctene | Hydrogen Peroxide (H₂O₂) | Polyoxometalate | 1,2-Epoxycyclooctane | 99 | 1 | 55 |
| Established Route 1 | Cyclohexene | Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | cis-1,2-Cyclohexanediol | ~70-95 | Not specified | 0-5 |
| Established Route 2 | Cyclohexene | Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO) | cis-1,2-Cyclohexanediol | 90 | Not specified | Not specified |
| Established Route 3 | Cyclooctene / Cyclohexene | m-CPBA or H₂O₂ / H₂O, H⁺ | None | trans-1,2-Cyclooctanediol / trans-1,2-Cyclohexanediol | >95 (for epoxide) / ~100 (for diol) | 6 (hydrolysis) | 120 (hydrolysis) |
Experimental Protocols
New Synthetic Route: Tungsten-Catalyzed Dihydroxylation with Hydrogen Peroxide (Hypothetical Protocol based on similar reactions)
This protocol describes a greener approach to the synthesis of this compound, focusing on the use of a tungsten-based catalyst and hydrogen peroxide.
Materials:
-
Cyclooctene
-
Sodium tungstate (Na₂WO₄)
-
Hydrogen peroxide (30% aqueous solution)
-
Phase transfer catalyst (e.g., Aliquat 336)
-
Solvent (e.g., Dichloromethane)
-
Buffer solution (pH ~7)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cyclooctene and the phase transfer catalyst in the solvent.
-
Add an aqueous solution of sodium tungstate and the buffer solution.
-
Cool the mixture in an ice bath and add the hydrogen peroxide solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Established Route: syn-Dihydroxylation using Osmium Tetroxide (Catalytic)
This protocol details the well-established Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide.[1]
Materials:
-
Cyclooctene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
Procedure:
-
In a round-bottom flask, dissolve cyclooctene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To the stirred solution, add a catalytic amount of the osmium tetroxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The mixture will typically turn dark brown or black.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting diol by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the new synthetic route to this compound.
Caption: Key performance indicators of new vs. established routes.
References
A Researcher's Guide to Enantiomeric Excess Determination of 1,2-Cyclooctanediol Derivatives by HPLC
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of HPLC methods for determining the enantiomeric excess of 1,2-cyclooctanediol derivatives, complete with experimental data and detailed protocols.
The Critical Role of Derivatization
Direct analysis of this compound enantiomers by chiral HPLC can be challenging due to their high polarity and weak interaction with many chiral stationary phases (CSPs). Derivatization of the diol's hydroxyl groups is a common and highly effective strategy to overcome these limitations. Converting the diol to its corresponding dibenzoate or other aromatic ester derivatives offers several advantages:
-
Enhanced Detectability: The introduction of chromophoric groups, such as the benzoyl group, significantly improves UV detection, a standard method in HPLC.
-
Improved Interaction with CSPs: The bulky, aromatic nature of the derivatives facilitates stronger and more selective interactions with polysaccharide-based CSPs, leading to better enantiomeric resolution.
-
Increased Hydrophobicity: Derivatization reduces the polarity of the analyte, making it more compatible with common normal-phase HPLC mobile phases.
Comparison of Chiral Stationary Phases
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[1][2] Columns such as Chiralpak® and Chiralcel® are staples in chiral method development.
While specific data for this compound derivatives is not extensively published, the enantiomeric separation of the closely related trans-1,2-cyclohexanediol dibenzoate serves as an excellent model. The data presented below provides a strong predictive basis for the chromatographic behavior of this compound derivatives under similar conditions.
Table 1: Comparison of HPLC Conditions for the Enantiomeric Separation of trans-1,2-Cyclohexanediol Dibenzoate
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | tR1: 12.5, tR2: 15.2 | 2.8 |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5, v/v) | 0.8 | tR1: 18.9, tR2: 22.1 | 2.1 |
| Chiralpak® AS-H | n-Hexane / Ethanol (90:10, v/v) | 1.0 | tR1: 10.8, tR2: 13.5 | 2.5 |
Note: The data presented is based on the analysis of a closely related analog, trans-1,2-cyclohexanediol dibenzoate, and is intended to be a representative guide.
Experimental Protocols
Below are detailed protocols for the derivatization of this compound and its subsequent analysis by chiral HPLC.
Protocol 1: Derivatization of this compound to its Dibenzoate Derivative
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzoate derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Chiral HPLC Analysis of this compound Dibenzoate
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiral stationary phase columns as detailed in Table 1 (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® AS-H).
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound dibenzoate derivative in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Columns: Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Chiralcel® OD-H (250 x 4.6 mm, 5 µm), or Chiralpak® AS-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: As specified in Table 1 (e.g., n-Hexane / 2-Propanol, 90:10 v/v).
-
Flow Rate: As specified in Table 1 (e.g., 1.0 mL/min).
-
Column Temperature: Ambient (typically 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively).
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the enantiomeric excess determination of this compound derivatives.
Caption: Experimental workflow from derivatization to HPLC analysis.
References
- 1. Chiral separation of synthetic vicinal diol compounds by capillary zone electrophoresis with borate buffer and beta-cyclodextrin as buffer additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Spectroscopic characterization and validation of 1,2-Cyclooctanediol structure
A detailed spectroscopic analysis of 1,2-cyclooctanediol is presented, providing a comprehensive guide for researchers, scientists, and drug development professionals. This guide offers a comparative validation of the structure of this compound against its isomers, 1,3- and 1,4-cyclooctanediol, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This publication aims to provide an objective comparison of the spectroscopic characteristics of this compound, facilitating its unambiguous identification and differentiation from its positional isomers. The presented data and experimental protocols will serve as a valuable resource for researchers working with these compounds in various fields, including synthetic chemistry, materials science, and pharmaceutical development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for cis- and trans-1,2-Cyclooctanediol and their isomers. These values are essential for the structural elucidation and purity assessment of these compounds.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| trans-1,2-Cyclooctanediol | ~3.6 (m) | Multiplet | - | CH-OH |
| ~1.8-1.4 (m) | Multiplet | - | CH₂ | |
| cis-1,2-Cyclooctanediol | ~3.8 (m) | Multiplet | - | CH-OH |
| ~1.7-1.5 (m) | Multiplet | - | CH₂ | |
| 1,3-Cyclooctanediol | ~3.9 (m) | Multiplet | - | CH-OH |
| ~1.9-1.4 (m) | Multiplet | - | CH₂ | |
| 1,4-Cyclooctanediol | ~3.7 (m) | Multiplet | - | CH-OH |
| ~1.8-1.5 (m) | Multiplet | - | CH₂ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| trans-1,2-Cyclooctanediol | ~75 | CH-OH |
| ~33, 27, 25, 22 | CH₂ | |
| cis-1,2-Cyclooctanediol [1] | ~73 | CH-OH |
| ~31, 26, 24, 21 | CH₂ | |
| 1,3-Cyclooctanediol | ~70 | CH-OH |
| ~35, 30, 28, 23 | CH₂ | |
| 1,4-Cyclooctanediol [2] | ~72 | CH-OH |
| ~34, 25 | CH₂ |
IR Spectral Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group |
| trans-1,2-Cyclooctanediol [3] | ~3350 (broad) | O-H stretch |
| ~2920, 2850 | C-H stretch | |
| ~1050 | C-O stretch | |
| cis-1,2-Cyclooctanediol [1] | ~3400 (broad) | O-H stretch |
| ~2925, 2855 | C-H stretch | |
| ~1040 | C-O stretch | |
| 1,3-Cyclooctanediol | ~3360 (broad) | O-H stretch |
| ~2920, 2850 | C-H stretch | |
| ~1060 | C-O stretch | |
| 1,4-Cyclooctanediol [2] | ~3350 (broad) | O-H stretch |
| ~2920, 2850 | C-H stretch | |
| ~1070 | C-O stretch |
Mass Spectrometry Data
| Compound | m/z Ratios of Major Fragments |
| trans-1,2-Cyclooctanediol | 144 (M+), 126, 98, 84, 69, 55 |
| cis-1,2-Cyclooctanediol | 144 (M+), 126, 98, 84, 69, 55 |
| 1,3-Cyclooctanediol | 144 (M+), 126, 111, 97, 83, 69, 55 |
| 1,4-Cyclooctanediol | 144 (M+), 126, 111, 98, 84, 69, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in this guide are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are required to obtain a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the O-H stretching region (around 3300-3600 cm⁻¹) and the C-O stretching region (around 1000-1200 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Mass Analysis: Obtain the mass spectrum by scanning a range of mass-to-charge (m/z) ratios.
-
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation. The molecular ion peak (M+) confirms the molecular weight of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization and validation of the this compound structure.
Figure 1. Workflow for the spectroscopic characterization of this compound.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 1,2-Cyclooctanediol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-cyclooctanediol, a valuable intermediate in the preparation of pharmaceuticals and specialty chemicals, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts the reaction's efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of three prominent catalytic systems for the synthesis of this compound from cyclooctene: Osmium Tetroxide-based cis-dihydroxylation, Manganese-catalyzed epoxidation followed by hydrolysis, and Tungsten-catalyzed oxidation.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics for the different catalytic approaches to synthesizing this compound.
| Catalyst System | Predominant Isomer | Oxidant | Typical Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) |
| Osmium Tetroxide (Upjohn) | cis | N-Methylmorpholine N-oxide (NMO) | 24 hours | >95 | >95 (for diol) | ~90 |
| Manganese Oxide | trans (after hydrolysis) | Water (electrochemical) or H₂O₂ | 4 hours | ~50 | High for epoxide | Moderate |
| Tungsten/H₂O₂ | Mixture (depends on workup) | Hydrogen Peroxide (H₂O₂) | 24 hours | Moderate | Moderate-High | Moderate |
Experimental Workflow and Signaling Pathways
The general experimental workflow for the synthesis and analysis of this compound is depicted below. This process typically involves the reaction of cyclooctene with a catalyst and an oxidant, followed by workup and purification, and finally, characterization of the product.
Caption: General experimental workflow for the catalytic synthesis of this compound.
Detailed Experimental Protocols
Osmium Tetroxide Catalyzed cis-Dihydroxylation (Upjohn Dihydroxylation)
This method is highly reliable for the preparation of cis-1,2-diols.[1][2] The use of a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO) makes the process more cost-effective and reduces the handling of the highly toxic osmium tetroxide.[3]
Materials:
-
Cyclooctene
-
N-Methylmorpholine N-oxide (NMO) (50 wt% solution in water)
-
Osmium tetroxide (OsO₄) (2.5 wt% solution in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1.0 eq) in a 10:1 mixture of acetone and water.
-
To this solution, add N-methylmorpholine N-oxide (1.2 eq).
-
Add a catalytic amount of osmium tetroxide solution (0.002 eq).
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford cis-1,2-cyclooctanediol.
Manganese-Catalyzed Epoxidation and Subsequent Hydrolysis
This two-step approach first involves the epoxidation of cyclooctene using a manganese-based catalyst, followed by acid-catalyzed hydrolysis of the resulting epoxide to yield trans-1,2-cyclooctanediol. Manganese oxide nanoparticles have been shown to be effective for the epoxidation step.[4][5]
Step 1: Epoxidation of Cyclooctene
Materials:
-
Cyclooctene
-
Manganese(II) complex (e.g., Mn(BPMEN)Cl₂)[6]
-
Lewis Acid (e.g., Sc(OTf)₃)[6]
-
Oxidant (e.g., PhI(OAc)₂)[6]
-
Acetone/Dichloromethane solvent mixture
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve the manganese(II) complex (0.01 eq) and the Lewis acid (0.02 eq) in a 4:1 mixture of acetone and dichloromethane.
-
Add cyclooctene (1.0 eq) to the solution.
-
Cool the mixture in an ice-water bath and add the oxidant (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cyclooctene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide
Materials:
-
Crude cyclooctene oxide
-
Acetone
-
0.1 M Sulfuric acid
Procedure:
-
Dissolve the crude cyclooctene oxide in a 1:1 mixture of acetone and 0.1 M sulfuric acid.
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the crude trans-1,2-cyclooctanediol.
-
Purify by column chromatography or recrystallization.
Tungsten-Catalyzed Dihydroxylation
Tungsten-based catalysts, often in the form of tungstic acid or its derivatives, can catalyze the dihydroxylation of alkenes using hydrogen peroxide as a green oxidant. This method can proceed via an epoxide intermediate.
Materials:
-
Cyclooctene
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve sodium tungstate dihydrate (0.05 eq) in a small amount of water.
-
Add methanol and then cyclooctene (1.0 eq).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography. The stereochemical outcome may be a mixture of cis and trans isomers, depending on the specific reaction conditions and workup.
Conclusion
The choice of catalyst for the synthesis of this compound is dictated by the desired stereochemistry, cost considerations, and environmental impact. The Osmium Tetroxide (Upjohn) method provides a reliable and high-yielding route to cis-1,2-cyclooctanediol. The Manganese-catalyzed two-step process offers a pathway to the trans-isomer, although yields may be more moderate. Tungsten-based catalysts present a greener alternative using hydrogen peroxide, but may offer less stereocontrol. Researchers should select the method that best aligns with their specific synthetic goals and laboratory capabilities.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxidation of Cyclooctene Using Water as the Oxygen Atom Source at Manganese Oxide Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Epoxidation of Cyclooctene Using Water as the Oxygen Atom Source at Manganese Oxide Electrocatalysts. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
A comparative study of different oxidants for cyclooctene epoxidation
A Comparative Guide to Oxidants for Cyclooctene Epoxidation
The epoxidation of cyclooctene to form cyclooctene oxide is a fundamental transformation in organic synthesis, providing a versatile intermediate for the production of fine chemicals, pharmaceuticals, and polymers. The choice of oxidant is critical, influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of common oxidant systems for cyclooctene epoxidation, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison of Oxidant Systems
The efficacy of different oxidants is evaluated based on cyclooctene conversion, selectivity towards cyclooctene oxide, and the resulting yield under specific catalytic conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| m-CPBA | None | Dichloromethane | 25 | 2 | >99 | >99 | ~99 | [1][2][3] |
| H₂O₂ | TS-1 | Acetonitrile | 50 | 48 | Low | High | Low | [4][5] |
| H₂O₂ | Sodium Tungstate (Na₂WO₄) | None | 70 | - | 94 | 81 | ~76 | [6] |
| H₂O₂ | Vanadium-POM [VW₅O₁₉]³⁻ | Acetonitrile | 30 | 24 | ~99 | >99 | ~99 | [7][8] |
| tert-Butyl Hydroperoxide (TBHP) | TS-1 | Acetonitrile | 70 | 24 | Moderate | Moderate | Moderate | [4][9] |
| tert-Butyl Hydroperoxide (TBHP) | IUST-1 (MOF) | CCl₄ | 25 | 0.5 | >99 | >99 | 99.8 | [10] |
| Dimethyldioxirane (DMDO) | None (in situ) | Acetone/Water | 25 | - | High | High | High | [11] |
Note: Performance metrics can vary significantly based on the specific catalyst, substrate-to-oxidant ratio, and other reaction parameters. The data presented is representative of reported findings.
Experimental Workflow & Methodologies
A systematic approach is essential when comparing different oxidant systems. The general workflow involves selecting the substrate and oxidant systems, performing the catalyzed reaction, and analyzing the product mixture to determine key performance indicators.
Caption: Workflow for comparing cyclooctene epoxidation oxidants.
Detailed Experimental Protocols
Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available peroxyacid that provides high yields of epoxides under mild conditions.[2][3] The reaction proceeds via a concerted "butterfly" mechanism.[3]
Protocol:
-
Dissolve cyclooctene (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid m-CPBA (typically 70-77% purity, 1.1-1.2 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude cyclooctene oxide.
Epoxidation using Hydrogen Peroxide (H₂O₂) with a TS-1 Catalyst
Titanium silicalite-1 (TS-1) is a microporous zeolite material containing titanium atoms in the framework, which acts as a robust heterogeneous catalyst for epoxidations using H₂O₂.[4][5][9]
Protocol:
-
To a round-bottom flask, add the TS-1 catalyst (e.g., 100 mg).
-
Add the solvent, acetonitrile (CH₃CN), followed by cyclooctene (e.g., 4 mmol) and an internal standard such as decane for chromatographic analysis.[4]
-
Add an anhydrous solution of H₂O₂ in acetonitrile (e.g., 0.5 M solution, 15 mmol) to the flask.[4] Anhydrous H₂O₂ can be prepared by extracting it from its urea adduct.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.[4]
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
After the reaction, the catalyst can be recovered by simple filtration, washed, dried, and potentially reused.
Epoxidation using tert-Butyl Hydroperoxide (TBHP) with a TS-1 Catalyst
TBHP is another common oxidant used in metal-catalyzed epoxidations. The protocol is similar to the H₂O₂/TS-1 system but often requires different reaction temperatures.
Protocol:
-
Charge a reaction flask with the TS-1 catalyst (e.g., 100 mg).[4]
-
Add acetonitrile (e.g., 10 mL), followed by cyclooctene (e.g., 7 mmol).[4]
-
Introduce the TBHP solution (e.g., 5.5 M in decane, 11 mmol) to the mixture.[4]
-
Heat the flask to the reaction temperature (e.g., 70 °C) with vigorous stirring.[4]
-
Track the conversion of cyclooctene and the formation of cyclooctene oxide using GC.
-
Upon completion, cool the mixture and filter to separate the solid catalyst. The liquid product mixture can then be purified.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iiste.org [iiste.org]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Validation of Computational Models for 1,2-Cyclooctanediol Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common computational models used to predict the conformation of 1,2-Cyclooctanediol, a flexible eight-membered ring structure crucial in various chemical syntheses. The validation of these computational models against experimental data is paramount for ensuring their predictive accuracy and utility in fields such as drug discovery and materials science. This document outlines the performance of key computational methods and details the experimental protocols for their validation.
Data Presentation: Computational vs. Experimental Findings
The conformational landscape of this compound is complex due to the flexibility of the cyclooctane ring. Computational models aim to identify the most stable conformers and predict their geometric parameters. Validation of these models is typically achieved by comparing the computationally derived data with experimental results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Below is a summary of hypothetical, yet representative, quantitative data comparing common computational models with experimental validation for the major conformers of trans-1,2-Cyclooctanediol.
| Parameter | Computational Model: Molecular Mechanics (MMFF94) | Computational Model: Density Functional Theory (DFT - B3LYP/6-31G)* | Experimental Data (NMR & X-ray) |
| Most Stable Conformer | Boat-Chair (BC) | Boat-Chair (BC) | Boat-Chair (BC) |
| Relative Energy (kcal/mol) - Twist-Boat (TB) Conformer | 1.8 | 1.5 | Inferred from population analysis |
| O-C-C-O Dihedral Angle (BC Conformer) | 58.5° | 60.2° | 61.5° (from X-ray) |
| ¹H-¹H Coupling Constant (J-value, Hz) for H-C-C-H | 7.2 | 7.8 | 8.1 Hz (from NMR) |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to validate the computational models for this compound conformation are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of this compound by measuring proton-proton coupling constants (J-values), which are dependent on the dihedral angles between adjacent protons.
Methodology:
-
Sample Preparation: A 10-20 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H spectra are recorded to observe the chemical shifts and coupling patterns.
-
Advanced Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to unambiguously assign all proton signals and to identify through-space correlations, respectively.
-
Data Analysis: The coupling constants (J-values) between vicinal protons are carefully measured from the fine structure of the proton signals. These experimental J-values are then related to the dihedral angles using the Karplus equation. The resulting dihedral angles are compared with those predicted by the computational models.
X-ray Crystallography
Objective: To determine the precise solid-state three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate, hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to yield the final, high-resolution crystal structure.
-
Data Analysis: The refined crystal structure provides accurate measurements of bond lengths, bond angles, and torsional angles. These experimental geometric parameters are directly compared with the values predicted for the lowest energy conformers from the computational models.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of computational models for this compound conformation.
Caption: Workflow for validating computational models of this compound conformation.
A Comparative Guide to the Synthesis of 1,2-Cyclooctanediol: Mechanistic Insights and Experimental Protocols
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of vicinal diols is a critical process. This guide provides a comparative analysis of the primary synthetic pathways to obtain cis- and trans-1,2-cyclooctanediol, offering mechanistic details, experimental protocols, and a summary of expected outcomes based on established chemical principles.
The synthesis of 1,2-cyclooctanediol, a valuable building block in organic synthesis, can be directed to yield either the cis or trans diastereomer by selecting the appropriate synthetic route. The two predominant strategies involve the direct dihydroxylation of cyclooctene for syn-addition, leading to the cis-diol, and a two-step epoxidation-hydrolysis sequence for anti-addition, resulting in the trans-diol.
Comparison of Synthetic Pathways
The choice of method directly dictates the stereochemical outcome of the reaction. Below is a summary of the key methods for synthesizing cis- and trans-1,2-cyclooctanediol. While specific yield and diastereoselectivity data for cyclooctene can vary depending on the exact reaction conditions and catalyst used, this table provides a general comparison based on analogous and well-studied systems like cyclohexene.
| Method | Target Diol | Reagents | Stereochemistry | Typical Yield | Key Advantages | Key Disadvantages |
| Osmium Tetroxide Dihydroxylation | cis | OsO₄ (catalytic), NMO (co-oxidant) | syn-addition | High | High stereoselectivity for cis-diol, reliable. | OsO₄ is highly toxic and expensive. |
| Potassium Permanganate Dihydroxylation | cis | Cold, dilute, alkaline KMnO₄ | syn-addition | Moderate | Inexpensive reagent. | Over-oxidation to α-hydroxy ketones or cleavage can occur, leading to lower yields. |
| Woodward Reaction | cis | I₂, Silver Acetate, wet Acetic Acid | syn-addition | Moderate-High | Provides an alternative to metal-oxide reagents. | Use of stoichiometric silver salts can be costly. |
| Epoxidation followed by Acid-Catalyzed Hydrolysis | trans | 1. m-CPBA or other peroxy acid 2. H₃O⁺ | anti-addition | High | High stereoselectivity for trans-diol, reliable. | Requires two separate synthetic steps. |
| Prévost Reaction | trans | I₂, Silver Benzoate, dry inert solvent | anti-addition | Moderate-High | Effective for generating trans-diols. | Requires anhydrous conditions and stoichiometric silver salts. |
Mechanistic Pathways and Visualizations
The stereochemical outcome of these reactions is a direct consequence of their reaction mechanisms. The syn-dihydroxylation proceeds through a concerted addition to the alkene, while the anti-dihydroxylation involves a backside attack on a cyclic intermediate.
syn-Dihydroxylation for cis-1,2-Cyclooctanediol
The formation of cis-1,2-cyclooctanediol is typically achieved through the concerted addition of an oxidizing agent to the double bond of cyclooctene.[1][2] The most reliable method involves the use of osmium tetroxide (OsO₄).[3]
Caption: syn-Dihydroxylation of cyclooctene via a cyclic osmate ester.
In this mechanism, the osmium tetroxide adds to one face of the cyclooctene double bond in a concerted fashion, forming a cyclic osmate ester intermediate.[4] Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds to yield the cis-diol.[1][2] A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the catalytic OsO₄, reducing the amount of the toxic and expensive reagent needed.[3]
anti-Dihydroxylation for trans-1,2-Cyclooctanediol
The synthesis of trans-1,2-cyclooctanediol is achieved through a two-step process involving the epoxidation of cyclooctene followed by acid-catalyzed ring-opening of the resulting epoxide.[5]
References
Safety Operating Guide
Proper Disposal of 1,2-Cyclooctanediol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of 1,2-Cyclooctanediol.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is known to be a skin irritant and can cause serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] Improper disposal can lead to environmental contamination, as related compounds have been shown to be very toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to proper disposal protocols is paramount.
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is recommended.
In case of a spill, immediately contain the material. For solid this compound, sweep up and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ensure the spill area is well-ventilated.
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] This ensures that the waste is managed in compliance with all local, state, and federal regulations.
Step 1: Waste Characterization
-
Unused this compound: Pure, unused this compound is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] However, it must be evaluated to determine if it exhibits any characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6][7]
-
Used or Contaminated this compound: If this compound has been used in a process, it may have become contaminated with other hazardous substances, such as heavy metals or solvents.[7] In such cases, the resulting waste mixture must be considered hazardous.[7]
Step 2: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". If it is a mixture, all components should be listed.
-
Do not mix this compound waste with other waste streams unless it is part of a designated and compatible waste collection process in your facility.
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
Important Considerations:
-
DO NOT pour this compound down the drain.[4] Its water solubility means it can easily enter aquatic systems and cause harm.
-
DO NOT dispose of this compound in the regular trash.
-
Always consult your local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal of your chemical waste.[8]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classifications | Skin Irritant, Serious Eye Damage, Potential Respiratory Irritant | [1] |
| RCRA Hazardous Waste Status | Not a listed hazardous waste when unused. Must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). May be considered hazardous if contaminated. | [6][7] |
| Disposal Options | Incineration or burial in a licensed landfill by a professional hazardous waste disposal company. | [9] |
| Aquatic Toxicity | A related compound, cyclooctane, is very toxic to aquatic life with long-lasting effects. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 7. hwhenvironmental.com [hwhenvironmental.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1,2-Cyclooctanediol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Cyclooctanediol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a combustible solid that poses several health risks. Understanding these hazards is the first step toward safe handling. The substance is classified with the signal word "Danger" and is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
GHS Hazard Pictograms:
| Pictogram | Hazard Class |
|
| Corrosion |
|
| Irritant |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure[2][3]:
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles or Eyeshields | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | N95 Dust Mask (US) or equivalent | Recommended for all handling. |
| Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize the risk of exposure and accidents.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Procedural Steps:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to control exposure.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]
-
Preventing Contamination: Avoid generating dust.[2] Keep the container tightly closed when not in use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Remove contaminated clothing and wash it before reuse.[2]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2] |
Accidental Release and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[2]
-
Regulatory Compliance: Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Containers: Dispose of this compound and any contaminated materials in a suitable, closed container.[2][4]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
